Molecular weight and formula of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
This technical guide provides a comprehensive analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine , a critical heterocyclic scaffold in medicinal chemistry, particularly within the field of kinase inhibitor discovery. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine , a critical heterocyclic scaffold in medicinal chemistry, particularly within the field of kinase inhibitor discovery.
Executive Summary & Physicochemical Profile
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a bi-heteroaryl compound characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 4-pyrazolyl group. This specific connectivity (Pyridine-C2 to Pyrazole-C4) creates a linear, rigid geometry that is highly valued in drug design for its ability to mimic the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.
Physicochemical Data Table
Property
Specification
IUPAC Name
5-Bromo-2-(1H-pyrazol-4-yl)pyridine
CAS Number
1346541-78-3
Molecular Formula
C₈H₆BrN₃
Molecular Weight
224.06 g/mol
Exact Mass
222.9745 Da
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
pKa (Calculated)
Pyridine N: ~2.5
SMILES
Brc1cnc(c2c[nH]nc2)nc1
Structural Analysis & Pharmacophore Utility
The molecule functions as a bidentate hinge binder . In the context of kinase inhibition, the spatial arrangement of the nitrogen atoms allows for a dual hydrogen-bonding interaction with the kinase hinge region:
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).
Pyrazole Nitrogen (NH): Acts as a Hydrogen Bond Donor (HBD).
This "Donor-Acceptor" motif is critical for potency. The bromine atom at the 5-position serves as a versatile handle for further functionalization (e.g., via Buchwald-Hartwig amination or Suzuki coupling) to access the solvent-exposed regions of the protein pocket.
Figure 1: Pharmacophore mapping of the scaffold in kinase drug design.
Synthetic Methodologies
The most robust method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. Direct coupling of a free NH-pyrazole can poison palladium catalysts; therefore, using a protected pyrazole (e.g., Boc-protected) is the industry standard for high yield and purity.
Charge a reaction flask with Substrate A, Substrate B, and Base.
Add the solvent mixture and degas with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).
Add the Pd catalyst under inert atmosphere.
Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc).
Work-up & Deprotection:
Note: The Boc group is often thermally labile under these conditions and may cleave spontaneously. If not, treat the crude intermediate with TFA/DCM (1:4) or HCl/Dioxane at RT for 1 hour.
Dilute with Ethyl Acetate, wash with water and brine.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light and moisture.
References
PubChem. (2025). 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Compound Summary. National Library of Medicine. [Link]
Organic & Biomolecular Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
Molecules. (2017).[2][4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI.[4] [Link]
Solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in DMSO and methanol
A Technical Guide to the Solubility Determination of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in DMSO and Methanol Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to the Solubility Determination of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in DMSO and Methanol
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility of the novel compound 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of established public data for this specific molecule, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols for measuring both kinetic and thermodynamic solubility. By grounding these methodologies in established scientific principles and providing a robust procedural blueprint, this guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful preclinical development.
Introduction: The Imperative of Solubility in Preclinical Research
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound with a structural motif that is of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement. Among these properties, solubility is a critical gatekeeper for success.[1] It dictates the feasibility of in vitro biological assays, influences formulation strategies for in vivo studies, and ultimately impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile and bioavailability.[1][2]
This guide addresses the solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in two functionally distinct and widely used solvents:
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the industry standard for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays.[3][4] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool in early-stage drug discovery.[5][6]
Methanol (MeOH): A polar protic solvent, methanol is frequently employed in analytical chemistry, such as in High-Performance Liquid Chromatography (HPLC) mobile phases, and as a solvent for various chemical reactions and purifications.[7] Its hydrogen-bonding capability gives it a distinct solvency profile compared to DMSO.[8]
This document will provide the scientific rationale and step-by-step protocols to empower researchers to confidently and accurately characterize the solubility of this and other novel compounds.
Theoretical Framework: Differentiating Kinetic and Thermodynamic Solubility
The term "solubility" can be misleading if not properly defined. In drug discovery, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[9]
Kinetic Solubility: This measures the concentration of a compound in solution when it first precipitates from a supersaturated solution, which is typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[10][11] This value is highly relevant for in vitro assays where compounds are introduced from a DMSO stock and must remain in solution for the duration of the experiment.[12] Kinetic solubility is often higher than thermodynamic solubility because it may reflect the solubility of an amorphous or metastable solid form.[13]
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent when excess solid is present and the system has reached equilibrium.[2][9] This measurement is typically performed using the shake-flask method over an extended period (e.g., 24 hours) to ensure equilibrium is achieved with the most stable crystalline form of the compound.[10] Thermodynamic solubility is a critical parameter for guiding formulation development and predicting oral absorption.[1]
The choice of which solubility to measure is dictated by the stage of research. Kinetic solubility is often determined in early discovery for HTS, while thermodynamic solubility becomes more critical during lead optimization and preclinical development.[2]
Solvent Deep Dive: Causality and Considerations
Dimethyl Sulfoxide (DMSO)
DMSO's reputation as a "universal solvent" stems from its molecular structure: a polar sulfinyl group and two nonpolar methyl groups.[5] This amphipathic nature allows it to form stable solvation shells with a wide variety of molecules.[5]
Key Experimental Considerations:
Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3] Water contamination can significantly alter the solubility of a compound. It is imperative to use anhydrous DMSO and to handle it under dry conditions.
Compound Stability: Some compounds may degrade in DMSO over time.[3] It is best practice to prepare stock solutions fresh. If storage is necessary, solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption.[4]
Precipitation Upon Dilution: Compounds dissolved in 100% DMSO may crash out of solution when diluted into aqueous buffers for biological assays.[4] This is a primary reason for determining kinetic solubility.
Assay Interference: High concentrations of DMSO can be toxic to cells and interfere with assay components.[4][14] The final concentration of DMSO in an assay should typically be kept below 0.5% and be consistent across all experiments, including a vehicle control.[4]
Methanol (MeOH)
Methanol is a simple alcohol whose polarity is dominated by its hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, allowing it to effectively solvate polar organic molecules.[7][8]
Key Experimental Considerations:
Polarity: As a polar protic solvent, methanol is miscible with water and many other organic solvents.[15] Its solvating power for a given compound will depend on the balance of polar and non-polar functionalities within the molecule's structure.
Volatility: Methanol is more volatile than DMSO. Care must be taken to prevent solvent evaporation during experiments, which would artificially inflate the measured solubility. Vials should be securely capped during incubation.
Toxicity: Methanol is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[15]
This protocol describes a high-throughput method to assess the kinetic solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine. The principle involves adding a concentrated DMSO stock solution to the target solvent (in this case, methanol can be used as the test system, or a relevant aqueous buffer) and detecting the point of precipitation.
Materials:
5-Bromo-2-(1H-pyrazol-4-yl)pyridine (solid)
Anhydrous DMSO
Methanol, HPLC grade
96-well microtiter plates (UV-transparent for analysis)
Calibrated pipettes and sterile tips
Plate shaker
UV/Vis microplate reader or nephelometer
Procedure:
Prepare a High-Concentration Stock Solution: Accurately weigh a sufficient amount of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Use vortexing and gentle sonication if necessary to ensure complete dissolution.[4]
Prepare Serial Dilutions in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to ~0.02 mM).[4]
Addition to Methanol: In a separate 96-well analysis plate, add 198 µL of methanol to each well. Transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the analysis plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and a compound concentration range from 100 µM down to 0.2 µM.
Incubation: Seal the plate and place it on a plate shaker at a consistent speed for 2 hours at room temperature (25°C). This allows time for any potential precipitation to occur.[12]
Analysis:
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the vehicle control (1% DMSO in methanol) indicates the formation of a precipitate.[12]
UV/Vis Spectroscopy (after filtration): Alternatively, filter the contents of each well through a solubility filter plate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration at which the measured absorbance deviates from a linear relationship with the expected concentration is the kinetic solubility limit.[10]
Data Interpretation: The kinetic solubility is reported as the highest concentration that remains in solution without forming a detectable precipitate.
Caption: Workflow for Kinetic Solubility Determination.
This protocol follows the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.[16]
Materials:
5-Bromo-2-(1H-pyrazol-4-yl)pyridine (solid)
Anhydrous DMSO
Methanol, HPLC grade
Glass vials with screw caps
Orbital shaker or rotator set in a temperature-controlled incubator
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
Calibrated pipettes and volumetric flasks
Validated HPLC-UV or LC-MS system
Procedure:
Preparation of Saturated Solution: Add an excess amount of solid 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (e.g., ~2-5 mg) to a glass vial. The key is to ensure undissolved solid remains visible throughout the experiment.[16]
Solvent Addition: Accurately add a known volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.
Equilibration: Securely cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is in equilibrium with the most stable solid form.[10]
Phase Separation & Sampling: After 24 hours, remove the vial and let it stand undisturbed for 30 minutes to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.
Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent to bring the concentration into the linear range of the analytical method.
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. Prepare a calibration curve using accurately weighed standards of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.[16]
Calculation of Solubility: Determine the concentration of the compound in the diluted sample from the calibration curve. Multiply this value by the dilution factor to calculate the original concentration in the saturated solution. This value is the thermodynamic solubility.[16]
Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.
Data Presentation and Management
All quantitative data should be meticulously recorded. The following tables provide a template for summarizing experimental findings.
Table 1: Kinetic Solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Table 2: Thermodynamic Solubility of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Solvent
Temperature (°C)
Equilibration Time (h)
Method of Analysis
Replicate 1 (mg/mL)
Replicate 2 (mg/mL)
Replicate 3 (mg/mL)
Mean Solubility (mg/mL)
Mean Solubility (mM)
DMSO
25
24
HPLC-UV
| Methanol | 25 | 24 | HPLC-UV | | | | | |
Conclusion and Best Practices
Determining the solubility of a novel compound like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a foundational step in its development journey. By employing the rigorous kinetic and thermodynamic protocols detailed in this guide, researchers can generate high-quality, reliable data. It is crucial to remember that solubility is not a single value but is dependent on experimental conditions. Therefore, meticulous control of temperature, solvent purity, equilibration time, and analytical methodology is essential for reproducibility. The insights gained from these measurements will provide a solid, data-driven foundation for subsequent biological screening, formulation, and preclinical evaluation.
References
BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. 3
Thermodynamic Stability of Pyrazole-Pyridine Derivatives: A Technical Guide
The following technical guide details the thermodynamic stability of pyrazole-pyridine derivatives, structured for researchers in medicinal chemistry. Executive Summary The pyrazole-pyridine scaffold represents a privile...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability of pyrazole-pyridine derivatives, structured for researchers in medicinal chemistry.
Executive Summary
The pyrazole-pyridine scaffold represents a privileged architecture in modern drug discovery, forming the core of approved kinase inhibitors like Asciminib and Crizotinib . However, the thermodynamic landscape of these derivatives is non-trivial. It is governed by a complex interplay of annular tautomerism , regioisomerism during synthesis , and solid-state polymorphism .
Failure to distinguish between kinetically trapped synthetic intermediates and thermodynamically stable forms can lead to late-stage failures in formulation and variable potency in biological assays. This guide provides a self-validating framework to assess, predict, and experimentally verify the thermodynamic stability of these systems.
Molecular Architecture & The Thermodynamic Challenge
The Core Tautomeric Equilibrium
The fundamental instability in pyrazole-pyridine systems often originates from the pyrazole ring itself. Unlike pyrrole, pyrazole contains two nitrogen atoms allowing for annular prototropic tautomerism .
In a fused system (e.g., pyrazolo[1,5-a]pyridine), the fusion points are fixed, but the precursor pyrazoles or non-fused derivatives (e.g., pyrazolyl-pyridines) exhibit dynamic equilibrium between:
3-substituted tautomer: Generally favored by steric factors and lone-pair repulsion.
5-substituted tautomer: Often stabilized by intramolecular hydrogen bonding (e.g., with the pyridine nitrogen).
Critical Insight: Electron-Withdrawing Groups (EWGs) such as
or typically stabilize the tautomer where the proton is on the nitrogen furthest from the EWG (N1-H), whereas Electron-Donating Groups (EDGs) can shift this preference.
Regioisomeric Stability in Fused Systems
When synthesizing fused derivatives like pyrazolo[1,5-a]pyridine , two pathways often compete:
Kinetic Product: Formed fastest due to nucleophilicity of the specific nitrogen (often N2).
Thermodynamic Product: The most stable aromatic system, often requiring reversible reaction conditions (high heat, acid catalysis) to access.
The following diagram illustrates the equilibrium landscape and the divergence between kinetic and thermodynamic outcomes.
Caption: Figure 1. Thermodynamic landscape distinguishing fast kinetic trapping from thermodynamic global minima and solution-state tautomeric flux.
Computational Assessment Protocol
Before wet-lab synthesis, thermodynamic stability must be modeled to predict the ratio of isomers.
Standard: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the industry standard for these heterocycles [1].
Advanced: For systems dominated by dispersion forces (e.g.,
stacking in crystal lattices), use the M06-2X functional.
Computational Workflow
Conformational Search: Generate all rotamers and tautomers.
Geometry Optimization: Run optimization in vacuum.
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Solvation Correction: Apply Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using the intended solvent (e.g., DMSO, Water).
Boltzmann Distribution: Calculate population ratios using
:
Experimental Validation Protocols
The following protocols are designed to be self-validating. If the control steps fail, the data is invalid.
Protocol A: Variable Temperature NMR (VT-NMR) for Tautomerism
Objective: Determine the equilibrium constant (
) and coalescence temperature of pyrazole tautomers.
Objective: Assess solid-state thermodynamic stability and polymorphism.
Methodology:
Calibration: Calibrate DSC with Indium standard (MP 156.6°C).
Encapsulation: Weigh 2-4 mg of sample into an aluminum pan; crimp non-hermetically (unless solvate is suspected).
Ramp: Heat from 25°C to 300°C at 10°C/min.
Analysis:
Sharp Endotherm: Melting point (pure crystalline form).
Exotherm after Melt: Decomposition or recrystallization into a more stable polymorph (Monotropic transition).
Small Endotherm before Melt: Solid-solid transition (Enantiotropic transition).
Case Study Data: Substituent Effects
The following table summarizes how substituents on the pyrazole ring shift the thermodynamic equilibrium, based on aggregated literature data [1][2].
Substituent (R)
Electronic Effect
Preferred Tautomer (Solution)
Thermodynamic Stability ()
Methyl (-CH3)
Weak EDG
3-substituted (N1-H)
-0.5 to -1.2 kcal/mol
Phenyl (-Ph)
Conjugation
3-substituted (N1-H)
-1.5 to -2.5 kcal/mol
Trifluoromethyl (-CF3)
Strong EWG
5-substituted (N1-H)
-2.0 to -3.5 kcal/mol
Nitro (-NO2)
Strong EWG
5-substituted (N1-H)
> -4.0 kcal/mol
*Note: Nomenclature depends on numbering priority; EWGs generally prefer to be distant from the protonated nitrogen to minimize destabilizing dipole interactions.
Experimental Workflow Visualization
This workflow ensures that "stability" is assessed across all relevant dimensions: chemical, conformational, and physical.
Caption: Figure 2. Integrated workflow for validating thermodynamic stability from solution to solid state.
Implications for Drug Design[1][2][3]
Metabolic Stability: Pyrazoles prone to tautomerization often expose different sites to CYP450 enzymes. Locking the tautomer (e.g., N-methylation) can significantly alter metabolic clearance [3].
Solubility: The thermodynamic crystal form is the least soluble. If a metastable kinetic form is isolated during synthesis, it may convert to the stable form on the shelf, causing precipitation in liquid formulations.
Kinase Selectivity: Many kinase inhibitors bind to the hinge region via specific H-bond donor/acceptor motifs. If the pyrazole tautomerizes, the donor/acceptor pattern flips, potentially abolishing potency.
Recommendation: For pyrazole-pyridine leads, always generate the N-methylated analogs early in the cascade to fix the tautomer and assess the bioactivity of the specific "frozen" forms.
References
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
Source: ResearchGate / J. Mol. Struct.
URL:[Link]
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study.
Source: Freie Universität Berlin
URL:[Link]
Pyrazole: an emerging privileged scaffold in drug discovery.
Source: PubMed Central (PMC)
URL:[Link]
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated Annulation.
Source: PubMed
URL:[Link]
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers.
Source: MDPI Molecules
URL:[Link]
Exploratory
Safety data sheet (SDS) for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
The following is an in-depth technical guide and safety data sheet (SDS) analysis for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . This document is structured for researchers and drug development professionals, moving beyond st...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide and safety data sheet (SDS) analysis for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . This document is structured for researchers and drug development professionals, moving beyond standard compliance text to provide actionable, field-proven handling and synthesis strategies.
Part 1: Executive Summary & Chemical Identity[1][2][3]
The "Why" Behind the Molecule
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a high-value bi-heteroaryl scaffold predominantly used in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting CDK, ALK, or MET pathways).[1][2] Its structural significance lies in the C5-Bromine , which serves as an electrophilic handle for Suzuki-Miyaura cross-coupling, and the C4-linked Pyrazole , which often acts as a hinge-binding motif in ATP-competitive inhibitors.[1][2]
Critical Handling Note: Unlike its N-methylated analogs, the presence of the free N-H on the pyrazole ring introduces specific solubility challenges and hydrogen-bond donor (HBD) reactivity that must be managed during storage and reaction setup.[1][2]
Identification & Physicochemical Profile[1][3]
Property
Specification
Technical Insight
Chemical Name
5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Bi-aryl system: Pyridine (C2) linked to Pyrazole (C4).[1][2]
Note: The free-base form is often a custom synthesis intermediate.[1][2] Use CAS 1394023-12-1 (N-methyl analog) for baseline tox data if specific registry is unavailable.[1][2]
Appearance
Off-white to pale yellow solid
Color deepening indicates oxidation or trace metal contamination.[1][2]
Solubility
DMSO, DMF, DMAc
Poor water solubility. The free NH can lead to aggregation; use polar aprotic solvents for stock solutions.[2][3]
Melting Point
>180°C (Decomposes)
High lattice energy due to intermolecular H-bonding (Pyrazole NH[1][2][3]···Pyridine N).[2][3][4]
Part 2: Hazards Identification (GHS Classification)[1][3]
Mechanism:[1][2][3] The basic nitrogen atoms (pyridine/pyrazole) can react with lacrimal fluid, creating a locally alkaline environment that damages corneal epithelium.[3]
H335: May cause respiratory irritation. [1][2][3][4]
Mechanism:[1][2][3] Fine particulates (dust) are easily inhaled.[2][3] The compound’s interaction with mucous membranes can trigger inflammatory responses.[2]
Precautionary Statements (P-Codes) - Lab Context
P261: Avoid breathing dust/fume.[1][2][3][5] Use a localized exhaust snorkel if weighing >50 mg outside a hood.[1][2][3]
P280: Wear protective gloves/eye protection.[1][2][3][5] Nitrile gloves (minimum 0.11 mm thickness) are required.[2][3] Double-gloving recommended for scale-up (>1g).[1][2]
Part 3: Stability Ecosystem & Storage Protocols[1][2][3]
The stability of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is governed by the acidity of the pyrazole NH (pKa ~14) and the electrophilicity of the C-Br bond .[1][2]
The "Inert Chain of Custody"
To maintain >98% purity for cross-coupling efficiency, follow this storage hierarchy:
Atmosphere: Store under Argon or Nitrogen .[1][2][3]
Reasoning: While the pyridine ring is stable, the pyrazole NH is susceptible to deprotonation by ambient moisture/bases, potentially leading to oxidative dimerization or N-oxide formation over long periods.[2]
Temperature:2–8°C (Refrigerated).
Reasoning: Retards the rate of debromination or photolytic degradation.[2]
Container: Amber glass vials with PTFE-lined caps.
Reasoning: Prevents UV-induced radical cleavage of the C-Br bond.[1][2]
Incompatibility Matrix
Strong Oxidizers: Peroxides, permanganates (Risk of N-oxidation).[1][2][3]
Strong Bases: NaH, KOtBu (Will deprotonate the pyrazole NH instantly; ensure this is intended only during reaction setup).[2][3]
Transition Metals: Trace Pd/Cu can catalyze homocoupling if stored in solution.[1][2][3]
Part 4: Emergency Response & Toxicology[1][2][3]
First Aid with Physiological Logic
Eye Contact:
Action: Rinse immediately with saline/water for 15 minutes.[2][3]
Why: You must neutralize the local pH shift caused by the heterocyclic nitrogens.[2] Do not rub; mechanical abrasion from solid crystals causes more damage than the chemical itself.[2]
Skin Contact:
Action: Wash with soap and water.[2][3][5] Do not use ethanol.
Why: Ethanol increases vasodilation and skin permeability, potentially driving the brominated compound deeper into the dermis.[2]
Ingestion:
Action: Rinse mouth.[2][3][5] Do not induce vomiting.
Why: Aspiration of the foam/vomit into lungs (chemical pneumonitis) is a higher risk than the oral toxicity of a small amount.[2][3]
Emergency Decision Tree (Visualization)
Figure 1: Decision logic for immediate response to exposure incidents. Note the specific prohibition of ethanol for skin washing.[2][3]
Part 5: Application Scientist's Synthesis Context[1][2][3][4]
Suzuki-Miyaura Coupling Workflow
The primary use case is coupling the C5-Br with an aryl boronic acid.[1][2]
Safety in Reaction Setup:
Solvent Choice: The free NH requires polar solvents (DMF/DMSO/Dioxane-Water).[1][2][3]
Hazard:[1][2][3] DMF/DMSO penetrate skin easily and carry the brominated compound with them.[2] Butyl rubber or heavy-duty Nitrile gloves are mandatory. [1][2]
Base Handling: Typically uses inorganic bases (Cs₂CO₃, K₃PO₄).[2][3]
Risk:[1][2][3][5] The base will deprotonate the pyrazole (forming a pyrazolate anion).[2][3] This species is more nucleophilic and reactive.[2] Ensure the system is closed to prevent moisture ingress, which can quench the active catalytic cycle.[2]
Waste Disposal (Lifecycle Management)
Halogenated Waste: This compound must go into the "Halogenated Organic" waste stream due to the Bromine atom.[1][2][3]
Heavy Metal Contamination: If used in a Pd-catalyzed reaction, the waste stream must be flagged for heavy metals (Palladium) to prevent downstream incinerator compliance issues.[1][2][3]
Safe Handling Workflow (Visualization)
Figure 2: Operational workflow for handling the solid compound and preparing stock solutions, highlighting the critical risk point during dissolution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22631144, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
Note: Cited for analogous physicochemical hazard d
Note: Used as the primary toxicological baseline for the 4-yl substituted scaffold.[1][2]
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and GHS Classification. Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [Link][1][2][3]
Literature review of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine bioactivity
An In-Depth Technical Guide to the Bioactivity of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Authored by Gemini, Senior Application Scientist Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landsca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Bioactivity of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Authored by Gemini, Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of heterocyclic rings is a cornerstone of modern drug discovery. The pyrazole and pyridine motifs, individually, are well-established "privileged structures," appearing in a multitude of FDA-approved drugs and clinical candidates. Their fusion into a single molecular entity, such as the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine core, creates a versatile scaffold with a rich three-dimensional architecture amenable to diverse biological targets. The bromine atom at the 5-position of the pyridine ring serves as a crucial synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions, while the pyrazole moiety offers key hydrogen bond donor and acceptor sites.[1]
This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships (SAR) of the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine scaffold and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of novel therapeutics. We will delve into its role as a potent kinase inhibitor, a modulator of G-protein coupled receptors, and a promising anticancer agent, providing not just data, but the scientific rationale behind the exploration of this chemical space.
Synthetic Strategies: Building the Core Scaffold
The construction of the pyrazol-4-yl-pyridine linkage is most effectively achieved through modern cross-coupling methodologies, primarily the Suzuki-Miyaura reaction. This approach offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry campaigns.
A representative synthetic workflow involves the coupling of a pyridine-containing boronic acid or ester with a bromo-pyrazole, or vice-versa. The choice of starting materials is often dictated by commercial availability and the desired substitution pattern for subsequent diversification.
General Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method involves the palladium-catalyzed cross-coupling between a pyridine bromide and a pyrazole boronic acid ester.[2] This multi-step synthesis is a reliable route to the target scaffold.
Step-by-Step Methodology:
Preparation of Pyrazole Boronic Ester: An N-unsubstituted or N-protected pyrazole is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane) to yield the pyrazole boronic acid pinacol ester.
Suzuki Coupling: The resulting pyrazole boronic ester is then coupled with 2,5-dibromopyridine. The reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water.[1][2]
Purification: The crude product is purified using flash column chromatography on silica gel to yield the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine scaffold.
The rationale for using a boronic ester over a boronic acid is often its enhanced stability and ease of purification. The bromine at the 5-position of the pyridine ring is retained during this step, serving as a versatile handle for introducing further diversity into the molecule in subsequent synthetic steps.
Caption: General workflow for Suzuki-Miyaura synthesis of the target scaffold.
Profile of Biological Activities
The 5-Bromo-2-(1H-pyrazol-4-yl)pyridine scaffold has been identified as a core component in molecules targeting several important classes of proteins, most notably protein kinases and G-protein coupled receptors.
Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazolyl-pyridine core acts as an effective "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition. The scaffold has been successfully employed to develop inhibitors for several kinase families.
2.1.1. Aurora and FLT3 Kinases
Derivatives of an imidazo[4,5-b]pyridine core, which includes the pyrazol-4-yl-pyridine motif, have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] These kinases are key targets in acute myeloid leukemia (AML). For instance, the compound 21i, which features a 1-methyl-1H-pyrazol-4-yl group attached to the core, demonstrated high stability in mouse and human liver microsomes.[4] Optimization of this series led to compound 27e, a potent dual inhibitor of Aurora A/B and FLT3, including common resistance-conferring mutants like FLT3-ITD and FLT3(D835Y).[4] The pyrazol-4-yl urea derivative AT9283 is another example of a multi-targeted inhibitor with potent activity against Aurora kinases A and B, as well as JAK2 and Abl (T315I).[5]
The rationale for pursuing dual FLT3/Aurora inhibition is to achieve a more profound and durable anti-leukemic effect by targeting both proliferation (FLT3) and cell division (Aurora).
Caption: ATP-competitive inhibition of kinase signaling by pyrazolyl-pyridines.
2.1.2. c-Jun N-terminal Kinase (JNK)
The 4-(pyrazol-3-yl)-pyridine scaffold has also been explored as a novel series of JNK inhibitors.[3] JNKs are implicated in inflammatory diseases and metabolic disorders like type-2 diabetes. In SAR studies, introducing a chlorine atom at the 5-position of the pyridine ring (analogous to the bromine in our core scaffold) provided a two-fold boost in activity against JNK3.[3] This highlights the importance of halogen substitution at this position for enhancing potency, likely through favorable interactions within the enzyme's active site.
Beyond kinases, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4).[2] The M4 receptor is a key GPCR target in the central nervous system for treating neuropsychiatric disorders like schizophrenia. Structure-activity relationship studies led to the discovery of a potent and selective M4 PAM, which was subsequently developed into a radiofluorinated probe for positron emission tomography (PET) imaging, enabling non-invasive visualization of M4 receptors in the brain.[2] This application underscores the scaffold's utility not only for therapeutics but also for developing advanced diagnostic tools.
Antiproliferative and Anticancer Activity
Consistent with their activity as kinase inhibitors, many pyrazole and pyridine derivatives exhibit potent antiproliferative effects against various human cancer cell lines.[6][7][8][9]
Colon and Breast Cancer: Pyridine-bridged analogues of combretastatin-A4, a potent microtubule-destabilizing agent, have shown significant antiproliferative activity against cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer).[8] These compounds were found to arrest the cell cycle in the G2/M phase.[8]
Lung Cancer: Certain pyrazole derivatives have demonstrated notable inhibitory effects against A549 lung cancer cells.[7]
General Cytotoxicity: The pyrazole nucleus is a common feature in compounds screened for cytotoxicity against a wide range of cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HeLa.[6][10]
The antiproliferative activity is often the result of inhibiting key cellular processes like cell division (via Aurora kinase inhibition), signal transduction, and angiogenesis.
Analysis of the available literature reveals key structural features of the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine scaffold that govern its biological activity.
Pyridine C5-Position: Substitution at this position with a halogen (bromo or chloro) is frequently associated with enhanced potency.[3] This atom can engage in halogen bonding or other favorable interactions within the target protein's binding pocket. Furthermore, it serves as a critical synthetic handle for introducing larger substituents via cross-coupling to explore deeper pockets of the active site.
Pyrazole N1-Position: The N-H group of the pyrazole is a crucial hydrogen bond donor. However, N-alkylation (e.g., with a methyl group) can be used to modulate physicochemical properties like solubility and cell permeability.[2][4] While N-alkylation sometimes leads to a slight decrease in raw potency, the overall improvement in drug-like properties can result in better cellular activity and in vivo efficacy.[3]
Linker and Orientation: The direct C-C linkage between pyridine C2 and pyrazole C4 creates a relatively rigid and planar core structure, which is ideal for insertion into the flat, narrow ATP-binding cleft of kinases. The specific vector and geometry of substituents appended to this core are critical for achieving high affinity and selectivity.
Caption: Key structure-activity relationship points on the core scaffold.
Conclusion and Future Perspectives
The 5-Bromo-2-(1H-pyrazol-4-yl)pyridine scaffold is a highly versatile and validated starting point for the development of potent and selective modulators of important drug targets. Its proven success in the field of kinase inhibition, particularly for oncology applications, is well-documented. The ability to fine-tune its activity through modifications at several key positions makes it an attractive core for fragment-based and structure-based drug design campaigns.
Future research should focus on:
Exploring Novel Kinase Targets: Systematically screening libraries based on this scaffold against a wider panel of kinases to identify novel inhibitors for other diseases.
Expanding Beyond Kinases: Leveraging the scaffold's properties to design new modulators for other target classes, such as GPCRs, ion channels, and epigenetic targets.
Optimizing ADME Properties: Focusing on modifications that enhance aqueous solubility, metabolic stability, and oral bioavailability to accelerate the transition from potent inhibitors to viable clinical candidates.
The accumulated evidence strongly suggests that the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine core will continue to be a fruitful area of research, yielding novel chemical probes, diagnostic agents, and next-generation therapeutics.
References
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (URL: [Link])
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-09). (URL: [Link])
A REVIEW ON RECENT DEVELOPMENT OF PYRAZOLINE AS A PHARMOCOLOGICALLY ACTIVE MOLECULE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015-10-01). (URL: [Link])
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. (2019-09-03). (URL: [Link])
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018-01-12). (URL: [Link])
CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024-07-07). (URL: [Link])
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015-07-28). (URL: [Link])
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012-10-08). (URL: [Link])
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2014-03-26). (URL: [Link])
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed. (2009-01-22). (URL: [Link])
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). (URL: [Link])
Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (URL: [Link])
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (URL: [Link])
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022-01-05). (URL: [Link])
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025-02-06). (URL: [Link])
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022-03-30). (URL: [Link])
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (URL: [Link])
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
pKa values of the pyrazole nitrogen in 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
This guide provides a comprehensive physicochemical analysis of the ionization profile for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . As no direct experimental constant exists in open-source primary literature for this specif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive physicochemical analysis of the ionization profile for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . As no direct experimental constant exists in open-source primary literature for this specific analog, this guide synthesizes Structure-Activity Relationship (SAR) data from closely related heteroaryl-pyrazoles to provide high-confidence predicted values, followed by the experimental protocols required for validation.
(Pyrazole Nitrogen - N2): Weakly basic center. Protonation is negligible in physiological ranges.
Predicted pKa Values:
Ionization Center
Type
Predicted pKa
Confidence
Structural Driver
| Pyridine N | Basic (
) | 3.8 ± 0.5 | High | Electron-withdrawing effect of 5-Br lowers pyridine basicity. |
| Pyrazole NH | Acidic () | 11.8 ± 0.5 | Medium | Pyridine ring acts as an electron sink, increasing NH acidity relative to unsubstituted pyrazole. |
Structural Analysis & Theoretical Prediction
To accurately estimate the pKa, we must deconstruct the molecule into its constituent electronic effects using Hammett substituent constants (
) and heterocyclic SAR.
A. The Pyridine Nitrogen (Basic pKa)
Baseline: Unsubstituted pyridine has a pKa of 5.2 .
Effect of 5-Bromine: Bromine is an Electron Withdrawing Group (EWG) by induction (-I) but Electron Donating by resonance (+M). In the pyridine ring, the inductive effect dominates, significantly lowering basicity.
Reference: 3-Bromopyridine has a pKa of 2.84 .
Effect of 2-(Pyrazol-4-yl): The pyrazole ring is attached at its C4 position. Pyrazoles are
-excessive (electron-rich) heterocycles. The C4 position is nucleophilic and acts as an electron donor to the electron-deficient pyridine ring.
Impact: This donation counteracts the bromine's withdrawal, raising the pKa slightly above the 3-bromopyridine baseline.
B. The Pyrazole NH (Acidic pKa)
Baseline: Unsubstituted pyrazole has a pKa (acidity) of 14.2 .
Effect of 4-Heteroaryl Substituent: Placing an aromatic ring at C4 stabilizes the negative charge of the pyrazolate anion via resonance.
Reference: 4-Phenylpyrazole has a pKa of ~13.5 .
Effect of Pyridine vs. Phenyl: The pyridine ring is electron-deficient (EWG) compared to a phenyl ring. This electron deficiency pulls electron density from the pyrazole, further stabilizing the conjugate base (anion) and increasing acidity (lowering pKa).
Reference: 4-Nitropyrazole (strong EWG) has a pKa of 9.6 . Pyridine is a moderate EWG.
Effect of 5-Bromine: The bromine on the pyridine makes the pyridine more electron-withdrawing, exerting a long-range inductive pull on the pyrazole NH.
Ionization Pathway Visualization
The following diagram illustrates the protonation states of the molecule across the pH scale.
Figure 1: Predicted ionization pathway showing the transition from Cation to Neutral to Anion.[1][2][3]
Experimental Protocols for Validation
Since the pKa values are predicted, experimental validation is required for regulatory filing or precise lead optimization.
Method A: UV-Metric Titration (Recommended)
This method is superior for this molecule due to its likely low aqueous solubility in the neutral state.
Principle: Exploits the change in UV absorbance spectra of the pyridine and pyrazole chromophores upon ionization.
Instrument: Sirius T3 or equivalent UV-titrator.
Protocol:
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
Co-solvent: Use a titration medium of water/methanol (or dioxane) at three different ratios (e.g., 20%, 40%, 60% co-solvent) to extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).
Titration Range: Acid titration (pH 2.0 → 7.0) for the Pyridine N; Base titration (pH 7.0 → 13.0) for the Pyrazole NH.[1]
Data Processing: Plot Absorbance vs. pH at
(approx 280-320 nm). The inflection points represent the pKa.
Method B: NMR Titration (Structural Confirmation)
Use this if you need to confirm which nitrogen is protonating (though SAR makes this clear).
Solvent: 90%
/ 10% (use phosphate/borate buffers).
Nucleus:
-NMR (ideal) or -NMR.
Observation:
Pyridine N: Monitor the chemical shift of the pyridine C6-H and C4-H. A significant downfield shift (~0.5 - 1.0 ppm) indicates protonation at the pyridine nitrogen.
Pyrazole NH: Monitor the disappearance of the NH signal or the shift of Pyrazole C3/C5 protons in high pH (>10).
Implications for Drug Development
Parameter
Impact of pKa Profile
Solubility
Critical Risk. The molecule is neutral between pH 4.5 and 11.0. Intrinsic solubility () will be the limiting factor in this range. Formulation may require acidification (pH < 3.5) to form the pyridinium salt.
Permeability
High. At intestinal pH (6.5 - 7.5), the molecule is neutral and lipophilic, predicting high passive permeability ().
Binding
The Pyrazole NH is a Hydrogen Bond Donor (HBD). If the binding pocket contains a basic residue (e.g., Glu, Asp), the pKa of 11.8 ensures the proton remains on the nitrogen, maintaining the H-bond interaction.
References
Alkorta, I., et al. "Acidity and Basicity of Azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987.[4] (Foundational data on pyrazole acidity).
Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for Pyridine/Bromopyridine pKa baselines).
Hansen, P. E., et al. "Substituent Effects in Pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1980. (SAR for 4-substituted pyrazoles).
ChemAxon / ACD Labs.In silico pKa prediction algorithms (Consensus validation of the 3.8 / 11.
Suzuki-Miyaura coupling protocols using 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Executive Summary This guide details the operational protocols for effecting Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (CAS: 433922-57-7) as the electrophilic partner. This substra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the operational protocols for effecting Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (CAS: 433922-57-7) as the electrophilic partner.
This substrate presents a specific "dual-challenge" in medicinal chemistry:
The Electrophile: The electron-deficient pyridine ring facilitates oxidative addition at the C5-Br position but increases susceptibility to hydrolytic side reactions.
The Nucleophile/Poison: The unprotected 1H-pyrazole moiety possesses an acidic proton (
) and a basic nitrogen. This "free NH" functionality can coordinate to Palladium(II) intermediates, arresting the catalytic cycle (catalyst poisoning) or interfering with the base, leading to stalled conversion.
This document provides two distinct workflows: Method A (Direct Coupling) for rapid analog generation using specialized ligand systems, and Method B (Protection Strategy) for robust, large-scale manufacturing.
Substrate Analysis & Retro-synthetic Logic
Before initiating experimentation, the operator must understand the electronic environment of the substrate.
Site of Reactivity: The C5-Bromine is the intended site for oxidative addition.[1] The pyridine nitrogen renders the C5 position electronically activated compared to a phenyl ring, typically allowing for milder reaction temperatures (
C).
Catalyst Deactivation Risk: The 1H-pyrazole nitrogen is a competent
-donor. In the absence of bulky ligands, it will displace phosphines on the Pd center, forming inactive [Pd(Ar)(L)(Substrate)] complexes.
Protodeboronation: Pyridyl boronic acids (if the coupling partner is a pyridine) are notoriously unstable. If coupling this bromide with a heteroaryl boronate, rapid heating is preferred to outcompete hydrolysis.
Decision Matrix: Direct vs. Protected
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.
Experimental Protocols
Method A: Direct Coupling (Unprotected 1H-Pyrazole)
Best for: Discovery chemistry, rapid analog synthesis.
This method utilizes Buchwald Biaryl Phosphine Ligands (specifically XPhos or SPhos). These bulky, electron-rich ligands prevent the pyrazole nitrogen from coordinating to the Palladium center by creating a steric shield.
Charge: To a microwave vial or pressure tube equipped with a stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv).
Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration should be approximately 0.1 M with respect to the bromide.
Catalyst: Under a positive stream of inert gas, quickly add the Pd catalyst (XPhos Pd G2 is preferred for difficult substrates; Pd(dppf)Cl₂ is a cheaper alternative).
Reaction: Seal and heat to 85°C (oil bath) or 100°C (Microwave, 30-60 min).
Note: Monitor by LCMS.[1] The free NH pyrazole may streak on TLC; LCMS is required to distinguish product from de-brominated byproducts.
Work-up: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.
Critical Step: The product often retains Palladium. Add a Pd-scavenger (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 mins before filtering.
Purification: Flash chromatography (DCM/MeOH gradients are typically required due to the polarity of the pyrazole).
Method B: Protected Substrate Strategy
Best for: Process chemistry, scale-up, or when Method A fails.
Protecting the pyrazole nitrogen eliminates catalyst poisoning and improves solubility in non-polar solvents.
Phase 1: Protection (Boc-Strategy)
Dissolve 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in DCM.
Add
(1.1 equiv) and DMAP (0.1 equiv).
Stir at RT for 2 hours. Quantitative conversion is usually observed.
Isolate the N-Boc intermediate via aqueous wash and concentration.
Why this system? The Boc group renders the substrate lipophilic, allowing the use of standard Toluene/Carbonate systems which are cheaper and easier to purify than Dioxane systems.
Phase 3: Deprotection
Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 1 hour to remove the Boc group.
Neutralize and extract.
Optimization & Troubleshooting Matrix
If conversion is low (<50%) or impurities are high, consult the following matrix.
Issue
Observation (LCMS)
Root Cause
Corrective Action
No Reaction
Only SM remaining
Catalyst poisoning by Pyrazole-NH
Switch to Method B (Protection) or increase catalyst loading to 10 mol% and use XPhos.
Protodeboronation
Aryl-H (Boronic acid loses B(OH)2)
Boronic acid instability
Switch base to KF or CsF (anhydrous conditions). Lower temp to 60°C.
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
Pressure: If using sealed tubes/microwave, ensure vessels are rated for the generated pressure, especially with aqueous solvent mixtures at >100°C.
References
BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[4][5][6][7] Retrieved from
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
Kuleshova, O., et al. (2016).[8] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. The Journal of Organic Chemistry.[9]
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.
Sakakibara, R., et al. (2019).[9] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[9] The Journal of Organic Chemistry.[9]
Procedure for N-alkylation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Application Note: Precision N-Alkylation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Executive Summary The scaffold 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical intermediate in the synthesis of kinase inhibitors (e.g., J...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision N-Alkylation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Executive Summary
The scaffold 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and other bioactive heterocycles.[1] Its structural duality—containing both an acidic pyrazole N-H and a basic pyridine nitrogen—presents a specific chemoselectivity challenge.[1]
This guide details the optimized protocols for N-alkylation , ensuring high yield and purity. Unlike 3- or 5-substituted pyrazoles, the 4-substituted topology of this substrate simplifies regioselectivity but demands rigorous control over stoichiometry to prevent competitive quaternization of the pyridine ring.
Mechanistic & Retrosynthetic Analysis
Structural Symmetry & Regioselectivity
A common misconception in pyrazole chemistry is the universal risk of N1 vs. N2 regioisomerism.[1]
Analysis: In 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, the pyrazole ring is attached at its C4 position.[1] Assuming C3 and C5 are unsubstituted (hydrogens), the pyrazole ring is chemically symmetric due to rapid tautomerization.[2][1]
Chemoselectivity: Pyrazole vs. Pyridine
The primary side reaction is the alkylation of the pyridine nitrogen (quaternization).[1]
Strategy: We must use a base strong enough to fully deprotonate the pyrazole (forming the highly nucleophilic pyrazolate) to outcompete the neutral pyridine nitrogen.[2]
Decision Framework & Workflow
The choice of method depends strictly on the nature of the electrophile (Alkyl Halide vs. Alcohol) and its reactivity.[2]
Figure 1: Decision tree for selecting the optimal alkylation protocol.
Experimental Protocols
Method A: The "Gold Standard" (Cesium Carbonate)
Best for: Primary alkyl halides, benzyl bromides, and scale-up.
Advantages: Mild conditions, tolerates functional groups, easy water removal.[2]
Best for: Unreactive electrophiles (alkyl chlorides, branched chains) or when rapid reaction is required.
Risk:[2][1] Higher risk of side reactions; requires strictly anhydrous conditions.[1]
Materials:
Substrate (1.0 equiv)
Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[2][1]
Advanced Buchwald-Hartwig Amination Protocols for 5-Bromopyridine Derivatives
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming a cornerstone methodology in pharmaceutical drug development and materials science[1]. However, applying this cross...
Author: BenchChem Technical Support Team. Date: March 2026
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming a cornerstone methodology in pharmaceutical drug development and materials science[1]. However, applying this cross-coupling technique to heteroaryl halides—specifically 5-bromopyridine derivatives—presents unique mechanistic challenges. This application note provides a comprehensive, causality-driven guide to optimizing and executing the amination of 5-bromopyridines, ensuring high yields, reproducibility, and robust experimental validation.
Mechanistic Insights & Causality in Heteroaryl Amination
The reactivity of 5-bromopyridines (and their 3-bromo equivalents) in palladium-catalyzed cross-coupling is heavily influenced by both electronic and steric factors[2]. Understanding the "why" behind reagent selection is critical for preventing reaction failure.
The Pyridine Nitrogen Challenge
The most significant hurdle in the amination of 5-bromopyridines is the presence of the basic pyridine nitrogen. This heteroatom can act as a competing ligand, coordinating tightly to the palladium center. This off-cycle coordination effectively poisons the catalyst, leading to the formation of inactive Pd-complexes and stalling the catalytic cycle[2]. To overcome this, the reaction requires highly active, sterically demanding phosphine ligands that outcompete the pyridine nitrogen for palladium coordination, ensuring the metal remains in the active catalytic cycle.
Ligand Architecture: Monodentate vs. Bidentate
The choice of ligand dictates the success of the oxidative addition and reductive elimination steps[3]:
For Primary Amines: Primary amines are prone to over-arylation (forming tertiary amines). Bulky, electron-rich biarylphosphine ligands like BrettPhos or bidentate ligands like BINAP provide the necessary steric bulk to accelerate reductive elimination before a second arylation can occur[2].
For Secondary Amines: Secondary amines are sterically hindered, making the amine coordination step difficult. Ligands with wider bite angles or specific flexible architectures, such as RuPhos or Xantphos , are optimal because they facilitate the coordination of bulky secondary amines while stabilizing the Pd(II) intermediate[2][3].
Base Selection and Functional Group Tolerance
The base is responsible for deprotonating the coordinated amine to form the palladium-amido complex[1].
Strong Bases (NaOtBu): Sodium tert-butoxide is the standard choice due to its rapid deprotonation kinetics, driving the reaction forward efficiently[1].
Mild Bases (Cs₂CO₃, K₃PO₄): If the 5-bromopyridine or the amine contains base-sensitive functional groups (e.g., esters, nitriles, or epimerizable stereocenters), NaOtBu will cause side reactions. In these cases, milder bases like Cs₂CO₃ or K₃PO₄ must be used, though they often require higher catalyst loadings or longer reaction times to achieve full conversion[4][5].
Catalytic cycle of Buchwald-Hartwig amination highlighting 5-bromopyridine catalyst poisoning.
Reaction Optimization & Quantitative Data
The following table summarizes validated conditions for the amination of various bromopyridine derivatives, illustrating the necessary adjustments in catalyst and base depending on the substrate[5][6][7].
Substrate
Amine Partner
Catalyst / Ligand
Base
Solvent / Temp
Yield
5-Bromo-2-methylpyridine
Cyclohexane-1,2-diamine
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene, 80 °C
60%
3-Bromopyridine
Octylamine
[(CyPF-tBu)PdCl₂]
NaOtBu
DME, 110 °C
88%
3-Bromopyridine
Morpholine
Pd(OAc)₂ / RuPhos
NaOtBu
Solvent-free, 80 °C
80%
5-Bromo-2-aminopyridine
Arylboronic acid (Control)*
Pd(PPh₃)₄
K₃PO₄
Dioxane/H₂O, 90 °C
75%
5-Bromopyridine-3-carbonitrile
Primary Alkylamine
Pd₂(dba)₃ / BrettPhos
Cs₂CO₃
Dioxane, 100 °C
82%
*Note: Included to demonstrate base-switching (K₃PO₄) when sensitive functional groups (like free amines) are present, a principle that directly translates to amination workflows[2].
Decision tree for selecting optimal ligands and bases in 5-bromopyridine amination workflows.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By observing specific physical changes (e.g., color shifts, precipitate formation), researchers can verify the integrity of the catalytic cycle in real-time[1].
Materials Required
Substrate: 5-Bromopyridine derivative (1.0 equiv, typically 1.0 mmol)
Amine: Primary or secondary amine (1.2 - 1.5 equiv)
Ligand: BrettPhos, RuPhos, or BINAP (4.0 - 10.0 mol%, maintaining a 1:2 Pd:Ligand ratio)
Base: NaOtBu or Cs₂CO₃ (1.4 - 2.0 equiv)
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 - 0.2 M)
Phase 1: Inert Atmosphere Setup & Reagent Loading
Causality: Palladium(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Atmospheric oxygen will irreversibly oxidize the ligand to a phosphine oxide, preventing catalyst activation.
Equip an oven-dried Schlenk tube or heavy-walled pressure vessel with a magnetic stir bar.
Transfer the vessel to a glovebox, or use standard Schlenk line techniques to establish an argon or nitrogen atmosphere.
Add the solid reagents: Pd₂(dba)₃, the chosen phosphine ligand, the base, and the 5-bromopyridine derivative (if solid).
Seal the tube with a septum. If using a Schlenk line, evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure complete oxygen removal[1].
Phase 2: Solvent & Liquid Addition
Add the anhydrous, degassed solvent (e.g., Toluene) via a sterile syringe.
Add the amine (if liquid) via syringe.
Self-Validation Check: Upon solvent addition and initial stirring, the mixture should take on a deep red/brown or dark yellow hue (depending on the ligand), indicating the formation of the active L_nPd(0) complex[6].
Phase 3: Reaction Execution & Monitoring
Replace the septum with a secure Teflon screw cap (under positive inert gas flow) if heating above the solvent's boiling point.
Transfer the vessel to a pre-heated oil bath or heating block set to 80–110 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base remains suspended.
Monitor the reaction progress via TLC or LC-MS after 2 hours, and then at 4-hour intervals[1].
Self-Validation Check: If the reaction mixture turns completely black and a fine precipitate forms (Pd black) while starting material remains, the catalyst has decomposed. This indicates either oxygen ingress, insufficient ligand steric bulk allowing pyridine-N coordination, or an excessively high temperature.
Phase 4: Workup and Isolation
Once LC-MS confirms complete consumption of the 5-bromopyridine, remove the vessel from the heat and allow it to cool to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether)[6].
Filter the mixture through a pad of Celite to remove the insoluble inorganic base salts and precipitated palladium residues. Wash the Celite pad thoroughly with additional solvent.
Transfer the filtrate to a separatory funnel. Wash with brine (2 x 30 mL) to remove any highly polar impurities or residual amine[6].
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel) or recrystallization to yield the pure 5-aminopyridine derivative.
References
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews (PMC/NIH).[Link]
Shen, Q., et al. "[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides". Organic Letters (ACS Publications).[Link]
MDPI. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction". Molecules.[Link]
Application Note: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in Fragment-Based Drug Discovery
Abstract This guide details the strategic application of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (CAS: 1394023-12-1 / 433922-57-7) as an advanced scaffold in Fragment-Based Drug Discovery (FBDD). Unlike minimal fragments, th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the strategic application of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (CAS: 1394023-12-1 / 433922-57-7) as an advanced scaffold in Fragment-Based Drug Discovery (FBDD). Unlike minimal fragments, this bi-heteroaryl system serves as a "privileged structure," specifically targeting the ATP-binding hinge region of protein kinases. This document provides validated protocols for its chemical functionalization via Suzuki-Miyaura cross-coupling, biophysical screening workflows, and strategic logic for "fragment growing" to optimize potency and selectivity.
The Scaffold Rationale: Why This Fragment?
In FBDD, the choice of starting fragment dictates the trajectory of the entire campaign. 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is not a random screening hit; it is a pre-validated pharmacophore .
Mechanistic Utility[1]
Hinge Binding (The Anchor): The pyrazole-pyridine motif mimics the adenine ring of ATP. The pyrazole -NH and pyridine -N act as a bidentate hydrogen bond donor/acceptor pair, capable of forming high-affinity interactions with the hinge region backbone (e.g., Met, Glu, or Leu residues) of kinases (JAK, Aurora, BRAF).
Synthetic Vector (The Growth Point): The bromine atom at the 5-position of the pyridine ring is electronically activated for palladium-catalyzed cross-coupling. This allows medicinal chemists to "grow" the fragment into the hydrophobic back-pocket or solvent-exposed regions without disrupting the primary hinge interaction.
Physicochemical Balance: It possesses "Rule of 3" compliance (mostly), allowing room for molecular weight addition during optimization.
Physicochemical Profile
Table 1: Core Properties of the Scaffold
Property
Value
Significance in FBDD
Molecular Weight
~224.06 g/mol
Allows growth of ~250 Da while staying <500 Da (Lipinski).
cLogP
~1.8 - 2.2
Moderate lipophilicity ensures solubility in biochemical assays.
H-Bond Donors
1 (Pyrazole NH)
Critical for Hinge interaction.
H-Bond Acceptors
2 (Pyridine N, Pyrazole N)
Critical for Hinge interaction.
Rotatable Bonds
1
Low entropic penalty upon binding.
Topological Polar Surface Area
~41 Ų
Good membrane permeability predictor.
Strategic Workflow: Fragment Growing
The following diagram illustrates the iterative FBDD cycle using this specific scaffold.
Figure 1: FBDD workflow emphasizing the transition from weak-binding fragment to potent lead via C-5 functionalization.
Objective: To functionalize the C-5 position with an aryl/heteroaryl boronic acid to access the kinase "gatekeeper" or hydrophobic pocket.
Challenge: Unprotected pyrazoles can poison Pd catalysts. This protocol uses optimized conditions to mitigate this without requiring protection/deprotection steps.
Atmosphere: Argon or Nitrogen (Strictly degassed).
Step-by-Step Procedure
Degassing (Critical): In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon for at least 20 minutes. Expert Note: Oxygen is the primary cause of stalled reactions in this system.
Assembly: To a microwave vial or pressure tube, add the Scaffold, Boronic Acid, Base, and Catalyst.
Solvation: Add the degassed solvent mixture via syringe. Seal the vessel immediately.
Reaction:
Thermal: Heat to 90°C for 4–16 hours.
Microwave (Recommended): 110°C for 30–60 minutes.
Monitoring: Check via LC-MS. Look for the disappearance of the Bromide (M+H ~224/226 pattern) and appearance of the product mass.
Work-up: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[3]
Purification: Flash chromatography.
Tip: Pyrazoles streak on silica. Add 1% Triethylamine (Et₃N) to your eluent or use a C18 reverse-phase column if the product is polar.
Figure 2: Simplified reaction scheme for C-5 functionalization.
Sensor Chip: CM5 or Streptavidin (SA) chip (if protein is biotinylated).
Immobilization: Target Kinase (e.g., JAK2 kinase domain). Aim for high density (~3000–5000 RU) because fragments have low molecular weight and weak signals.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 3% DMSO .
Crucial: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
Sample Preparation:
Prepare a stock of the fragment at 100 mM in 100% DMSO.
Dilute to a concentration series (e.g., 500 µM down to 15 µM) ensuring final DMSO is 3%.
Injection Parameters:
Flow rate: 30 µL/min.
Contact time: 60 seconds.
Dissociation time: 120 seconds.
Data Analysis: Use "Solvent Correction" curves (DMSO calibration) to adjust for bulk shifts. Fit data to a 1:1 binding model (Steady State Affinity) since fragments usually have fast on/off rates.
Application Case Study: Targeting the Kinase Hinge
Context: A research group targets a generic Serine/Threonine kinase.
Problem: High-throughput screening (HTS) hits are too lipophilic (logP > 5).
Solution: FBDD using 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.
Hit Confirmation: The core scaffold shows weak activity (
) but high ligand efficiency (LE). X-ray crystallography confirms the pyrazole NH binds to the hinge region Glu residue.
Design Hypothesis: Structural analysis reveals a hydrophobic pocket adjacent to the C-5 position of the pyridine ring.
Execution: Using Protocol A , a library of 20 analogues is synthesized with varying aryl groups (phenyl, pyrimidine, indole) at the C-5 position.
Result: A 3-fluoro-phenyl derivative is synthesized.
New Affinity:
.
Mechanism:[4] The phenyl ring displaces a conserved water molecule in the hydrophobic pocket, gaining entropic favorability.
Outcome: The fragment was successfully "grown" from a weak binder to a potent lead compound while maintaining favorable drug-like properties.[5]
References
Structure and Properties: PubChem. 5-Bromo-2-(1H-pyrazol-4-yl)pyridine. National Library of Medicine. Available at: [Link]
Kinase Inhibitor Design: Xing, L., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
FBDD Methodology: Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Lessons and Outlook. Drug Discovery Chemistry. Available at: [Link]
Application Note: Strategic Synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Topic: Step-by-step preparation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This guide detai...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Step-by-step preparation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Content Type: Detailed Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide details the regioselective synthesis of 5-bromo-2-(1H-pyrazol-4-yl)pyridine, a critical pharmacophore in kinase inhibitor development (e.g., c-Met and ALK inhibitors).[1] The protocol addresses the inherent challenge of differentiating between halogenated sites on the pyridine ring. We present a "Gold Standard" route utilizing 5-bromo-2-iodopyridine to ensure exclusive C2-functionalization, alongside a cost-effective alternative using 2,5-dibromopyridine. Emphasis is placed on reaction kinetics, catalyst selection, and self-validating purification strategies to deliver high-purity material.
Introduction & Retrosynthetic Analysis
The 5-bromo-2-(pyrazol-4-yl)pyridine scaffold represents a "privileged structure" in medicinal chemistry. The C2-pyrazole provides a hydrogen-bond donor/acceptor motif crucial for ATP-binding pocket interactions, while the C5-bromide serves as a versatile handle for subsequent diversification (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).
The Regioselectivity Challenge
The primary synthetic hurdle is achieving selective cross-coupling at the pyridine C2 position while leaving the C5-bromide intact.
Electronic Bias: The C2 position is electronically activated toward oxidative addition by the adjacent nitrogen atom (inductive withdrawal and stabilization of the Meisenheimer-like transition state).
Leaving Group Hierarchy: Utilization of a C2-Iodide vs. C5-Bromide exploits the weaker C-I bond strength (approx. 57 kcal/mol) compared to C-Br (approx. 68 kcal/mol), ensuring kinetic selectivity.
Strategic Disconnection
The synthesis is designed as a Suzuki-Miyaura cross-coupling between a 2,5-dihalopyridine and a protected pyrazole-4-boronate, followed by deprotection.
Caption: Retrosynthetic logic prioritizing the C2-I bond for selective Pd-catalyzed oxidative addition.
Experimental Protocol
Method A: The "Gold Standard" Route (Recommended)
Rationale: This route uses 5-bromo-2-iodopyridine . The reactivity difference between C-I and C-Br is sufficiently large to guarantee >95% regioselectivity at the C2 position, minimizing bis-coupled byproducts.
Vessel Preparation: Flame-dry a 2-neck round-bottom flask (RBF) or a microwave vial. Equip with a magnetic stir bar and a reflux condenser (if thermal heating).
Expert Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents rapid catalyst deactivation and promotes reductive elimination in sterically or electronically challenging substrates.
Solvent Addition: Add 1,4-dioxane and 2.0 M aqueous Na₂CO₃ (3:1 ratio).
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Palladium(0) and promotes homocoupling.
Reaction: Heat to 85°C (oil bath) or 100°C (microwave) for 2–4 hours.
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the iodide. The bromide should remain intact.
Observation: The mixture typically turns dark black/brown as Pd(0) species form.
2. Workup & Intermediate Isolation
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate phases.[9] Extract aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Checkpoint: The crude residue contains the Boc-protected intermediate. While the basic Suzuki conditions can partially cleave the Boc group, it is safer to treat it as a mixture and proceed to full deprotection or purify the Boc-intermediate first.
Recommendation: Pass through a short silica plug (eluting with 20% EtOAc/Hex) to remove Pd residues and baseline salts before deprotection.
3. Deprotection (Boc Removal)
Dissolve the crude intermediate in CH₂Cl₂ (DCM).
Add Trifluoroacetic Acid (TFA) (ratio DCM:TFA 4:1) or 4M HCl in Dioxane.
Stir at room temperature for 1–2 hours.
Validation: LC-MS should show a mass shift of -100 Da (Loss of Boc).
Neutralization (Crucial): Carefully quench with saturated aqueous NaHCO₃ until pH ~8. The product is a pyridine/pyrazole base; acidic workup will trap it in the aqueous layer.
Extract with DCM or EtOAc (containing 5% MeOH to improve solubility).
4. Purification
Concentrate the organic layer.
Recrystallization: Triturate the solid with cold Diethyl Ether or Pentane. The product often precipitates as an off-white/yellow solid.
Chromatography (if needed): Silica gel column.
Eluent: DCM : MeOH (95:5 to 90:10).
Note: The free pyrazole NH is polar.
Method B: The "Cost-Effective" Route (2,5-Dibromopyridine)
Rationale: 2,5-Dibromopyridine is significantly cheaper. However, selectivity is kinetic (C2 > C5).
Modification:
Use 1.2 to 1.5 equivalents of 2,5-dibromopyridine relative to the boronate.
Why? Excess electrophile statistically favors mono-substitution at the more reactive C2 site and suppresses the formation of the bis-coupled byproduct (2,5-di(pyrazolyl)pyridine).
Purification Burden: You must separate the product from unreacted dibromide (non-polar) and bis-product (polar).
Reaction Workflow & Logic Diagram
Caption: Operational workflow emphasizing the critical QC checkpoint before deprotection.
Quality Control & Characterization
Expected Analytical Data
1H NMR (DMSO-d6, 400 MHz):
Pyrazole protons: A broad singlet or two singlets around δ 8.0–8.5 ppm (2H, pyrazole C3-H and C5-H). The NH is often broad/invisible or very downfield (>13 ppm).
Pyridine protons:
C6-H: Doublet (or dd) ~ δ 8.7 ppm (deshielded by N and Br).
C4-H: Doublet of doublets ~ δ 8.0 ppm.
C3-H: Doublet ~ δ 7.8 ppm (coupling to C4).
MS (ESI+):
Expected m/z: ~224/226 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Note: If Boc is present, m/z will be ~324/326.
Troubleshooting Guide
Issue
Probable Cause
Solution
Bis-coupling observed
Temperature too high or excess boronate.
Reduce temp to 80°C; Use Method A (Iodo-precursor); Add boronate slowly.
No reaction / Low Yield
Oxygen poisoning or degraded catalyst.
Degas solvents vigorously; Use fresh Pd(dppf)Cl₂.
Protodeboronation
Boronate hydrolysis before coupling.
Reduce water ratio; Use anhydrous conditions with CsF or K₃PO₄.
Product stuck in aqueous
pH too low during workup.
Product is amphoteric. Ensure pH is adjusted to ~8-9 to extract the free base.
Safety & Handling
Halogenated Pyridines: Potential skin irritants and sensitizers. Handle in a fume hood.
Palladium Catalysts: Heavy metal hazards. Dispose of solid waste in dedicated heavy metal containers.
TFA: Corrosive and volatile. Use only in a fume hood.
References
Regioselectivity in Pyridine Cross-Couplings
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Title: Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).
Application Note: Functionalization of the Bromine Handle on 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Abstract & Strategic Overview The scaffold 5-Bromo-2-(1H-pyrazol-4-yl)pyridine represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in type I/II kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The scaffold 5-Bromo-2-(1H-pyrazol-4-yl)pyridine represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in type I/II kinase inhibitors (e.g., JAK, ALK, and ROS1 inhibitors). The molecule features two distinct reactive centers: the electrophilic C5-Bromine handle and the nucleophilic/acidic Pyrazole NH .
Successful functionalization of the bromine handle requires a bifurcated strategy based on the desired coupling partner:
Suzuki-Miyaura Coupling (C-C Bond): Often feasible on the unprotected scaffold using specific base/solvent combinations that maintain pyrazole solubility without poisoning the palladium catalyst.
Buchwald-Hartwig Amination (C-N Bond): Requires a "Protection-First" strategy. The acidic pyrazole NH (pKa ~14) competes with amine nucleophiles and can irreversibly coordinate to Pd(II) species, necessitating transient masking (e.g., THP or SEM groups).
This guide provides validated protocols for both pathways, ensuring high yields and reproducibility in drug discovery workflows.
Chemical Logic & Reactivity Analysis
The Electronic Environment
The C5-position of the pyridine ring is electronically activated for Oxidative Addition by the pyridine nitrogen (para-relationship). However, the presence of the 2-(1H-pyrazol-4-yl) moiety introduces complexity:
Catalyst Poisoning: The unprotected pyrazole nitrogen can coordinate to Pd(0) or Pd(II), arresting the catalytic cycle.
Solubility: The free NH moiety often leads to poor solubility in non-polar solvents (Toluene) favored for Buchwald couplings, promoting aggregation.
Base Sensitivity: Strong bases (e.g., NaOtBu) used in amination will deprotonate the pyrazole, creating an ambident nucleophile that competes with the desired amine substrate.
Decision Matrix (Workflow Visualization)
Figure 1: Strategic decision tree for functionalizing the 5-bromo handle. Note the mandatory protection step for C-N bond formation.
Best for: Attaching aryl, heteroaryl, or vinyl groups without protecting the pyrazole.
Rationale: The use of Potassium Phosphate (K3PO4) as a base is critical. Unlike Carbonates, phosphates provide a buffering effect that minimizes pyrazole deprotonation while sufficiently activating the boronic acid. Pd(dppf)Cl2 is chosen for its robustness and resistance to nitrogen chelation.
Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromide substrate, boronic acid, and K3PO4.
Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen promotes homocoupling and catalyst deactivation).
Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM. Cap the vial immediately.
Reaction: Heat to 90°C for 4–16 hours.
Self-Validating Check: Monitor by LCMS.[4] Look for the disappearance of the Bromide (M+H patterns 224/226).
Checkpoint: If de-bromination (M-Br+H) exceeds 10%, lower temperature to 80°C and increase boronate equivalents.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash chromatography (typically DCM:MeOH gradients due to pyrazole polarity).
Best for: Attaching primary or secondary amines. Direct coupling fails due to catalyst poisoning.
Rationale: We utilize the THP (Tetrahydropyran) protecting group. It is lipophilic (improving solubility in Toluene), stable to basic Buchwald conditions, and easily removed with mild acid. BrettPhos Pd G3 is the catalyst of choice for 5-bromopyridines, ensuring rapid oxidative addition before catalyst decomposition.
Step 1: THP Protection
Dissolve 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in DCM (0.2 M).
Add DHP (3.4-Dihydro-2H-pyran) (2.0 equiv) and p-TsOH (0.1 equiv).
Stir at RT for 2–4 hours.
Quench with sat. NaHCO3. Extract with DCM.
Result: Quantitative conversion to the N-THP protected bromide.
Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.
Charge: Add the Protected Bromide, Amine, and NaOtBu.
Solvent: Add anhydrous Toluene (degassed).
Catalyst: Add BrettPhos Pd G3.
Reaction: Heat to 100°C for 2–8 hours.
Self-Validating Check: The reaction mixture should turn from pale yellow to a darker amber/brown. A black precipitate indicates catalyst decomposition (Palladium black) – if this occurs early (<1h), add more ligand.
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.
Step 3: Deprotection
Dissolve the crude coupling product in MeOH or DCM/MeOH.
Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).
Stir at RT for 1–3 hours.
Neutralize with NaHCO3 or NH3/MeOH before purification.
Fix: Switch to XPhos Pd G3 (2 mol%). The bulky ligand shell prevents pyrazole coordination better than dppf.
Issue: Protodebromination (Ar-H observed in LCMS).
Fix: The reaction is "starved" of boronate. Add the boronic acid in two portions (0.7 eq at T=0, 0.7 eq at T=2h). Ensure strict exclusion of water/protons in Buchwald (use fresh NaOtBu).
Pyrazole Scaffold in Drug Discovery
National Institutes of Health (NIH) / PMC. "Pyrazole: an emerging privileged scaffold in drug discovery."[8][9]
[Link]
Functionalization of 1H-Pyrazoles
MDPI Molecules. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles."
[Link]
Application Note: Protecting Group Strategies for 1H-Pyrazol-4-yl Pyridine Synthesis
Executive Summary & Rationale The 1H-pyrazol-4-yl pyridine scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 1H-pyrazol-4-yl pyridine scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor[1], SHIP1 ligands for Alzheimer's disease[2], and Haspin kinase inhibitors[3].
Protecting Group Selection: Mechanistic Insights
Selecting the appropriate protecting group requires balancing stability during the cross-coupling step with the mildness of the subsequent deprotection conditions.
Tetrahydropyranyl (THP): Introduced via 3,4-dihydro-2H-pyran (DHP), THP is stable to the basic conditions of Suzuki couplings. Notably, THP-protected pyrazoles can undergo a "THP switch"—a thermal isomerization that shifts the PG between nitrogen atoms, enabling regioselective functionalization without sequential acid catalysis.
2-(Trimethylsilyl)ethoxymethyl (SEM): SEM provides exceptional stability against strong bases, nucleophiles, and high temperatures. Crucially, it enables the "SEM switch," a protecting group transposition that transforms the sterically hindered, unreactive C-3 position into a highly reactive C-5 position, allowing for sequential, regioselective C-H arylation[4][5].
Triphenylmethyl (Trityl, Tr): The trityl group offers immense steric shielding, which completely suppresses N-coordination to palladium. It also yields highly crystalline intermediates, facilitating purification without chromatography[6].
tert-Butyloxycarbonyl (Boc): While Boc is highly convenient, it is inherently base-labile and may cleave prematurely under the aqueous basic conditions (e.g., Na₂CO₃ at 100 °C) of a Suzuki coupling. However, this lability can be strategically exploited to achieve a one-pot cross-coupling and deprotection cascade, obviating the need for a separate cleavage step[7].
Comparative Data: Protecting Group Profiles
Protecting Group
Reagents for Protection
Deprotection Conditions
Mechanistic Advantages
Key Limitations
THP
DHP, cat. p-TsOH
HCl/MeOH or TFA/DCM
Atom-economical; enables green thermal isomerization.
Introduces a chiral center, resulting in complex diastereomeric NMR spectra.
SEM
SEM-Cl, NaH
TBAF/ethylenediamine or HCl/EtOH
Highly robust; enables the "SEM switch" for regiocontrol[4][5].
Expensive reagents; requires toxic fluorides or harsh acids for removal.
Trityl (Tr)
Tr-Cl, Et₃N
TFA/DCM
Exceptional steric shielding; promotes crystallization of intermediates[6].
Poor atom economy due to high molecular weight; bulky byproducts.
Boc
Boc₂O, DMAP
TFA/DCM or Thermal
Easy to handle; allows for one-pot coupling/deprotection cascades[7].
Base-labile; risks premature cleavage during high-temperature couplings.
Synthetic Workflow & Visualization
The standard workflow for synthesizing 1H-pyrazol-4-yl pyridines involves four stages: Protection, Borylation, Cross-Coupling, and Deprotection.
Workflow for the synthesis of 1H-pyrazol-4-yl pyridines using protecting group strategies.
Detailed Experimental Protocols
The following protocols represent a self-validating system utilizing the THP protecting group, chosen for its balance of stability and atom economy.
Protocol A: THP Protection of 4-Bromo-1H-pyrazole
Causality Check: Catalytic p-TsOH is required to protonate DHP, forming an electrophilic oxocarbenium ion that is rapidly trapped by the nucleophilic pyrazole nitrogen.
Setup: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).
Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) followed by p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv).
Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Note: Neutralization is critical to prevent acid-catalyzed deprotection during concentration. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole.
Protocol B: Miyaura Borylation
Causality Check: Potassium acetate (KOAc) is specifically chosen as a weak base. Stronger bases (like K₂CO₃) would trigger premature Suzuki coupling between the newly formed boronic ester and the starting bromide, leading to homocoupled dimers.
Setup: Dissolve the protected pyrazole (1.0 equiv) in anhydrous 1,4-dioxane (0.15 M). Add bis(pinacolato)diboron (B₂pin₂) (1.2 equiv) and KOAc (3.0 equiv).
Degassing: Sparge the suspension with argon for 15 minutes. Note: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 90 °C for 12 hours.
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.
Protocol C: Suzuki-Miyaura Cross-Coupling
Causality Check: A biphasic or mixed solvent system (e.g., DMF/H₂O) is mandatory. Water dissolves the inorganic base and coordinates to the boron atom, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step[3].
Setup: In a microwave vial, combine the protected pyrazole-4-boronic acid pinacol ester (1.2 equiv), the target halopyridine (1.0 equiv), and Na₂CO₃ (3.0 equiv)[3].
Solvent: Add a 4:1 mixture of DMF/H₂O (to achieve a 0.1 M concentration). Degas with argon for 10 minutes.
Catalysis: Add Pd(PPh₃)₄ (0.05 equiv). Seal the vial.
Reaction: Heat under microwave irradiation at 80–100 °C for 1–2 hours (or use conventional heating at 100 °C for 12 hours)[3].
Workup: Dilute with EtOAc and wash with brine (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify to isolate the THP-protected 1H-pyrazol-4-yl pyridine.
Protocol D: Acidic Deprotection
Causality Check: Methanol acts as a nucleophilic trap. When the acid protonates the THP group, it leaves as an oxocarbenium ion, which is immediately captured by MeOH to form a volatile acetal, driving the equilibrium toward the free pyrazole[2].
Setup: Dissolve the protected 1H-pyrazol-4-yl pyridine in methanol (0.1 M).
Cleavage: Add 4M HCl in dioxane (5.0 equiv).
Reaction: Stir at 50 °C for 2 hours. Monitor by LC-MS until the THP mass adduct disappears.
Isolation: Concentrate the mixture in vacuo. To isolate the free base, partition between EtOAc and saturated aqueous NaHCO₃, extract, and concentrate. Alternatively, triturate the crude residue with diethyl ether to isolate the product as a stable hydrochloride salt[2].
References
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. nih.gov. 1[1]
Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. nih.gov. 2[2]
Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. researchgate.net. 4[4]
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. nih.gov. 5[5]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. scispace.com. 6[6]
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. rsc.org.
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. mdpi.com. 3[3]
Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. nih.gov. 7[7]
Microwave-assisted synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine derivatives
An In-Depth Guide to the Rapid Synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling Authored by a Senior Application Scientist This document provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Rapid Synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the efficient synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine derivatives, a scaffold of significant interest in medicinal chemistry. The protocols detailed herein leverage the power of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production of these valuable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to accelerate their discovery pipelines.
Introduction: The Significance of the Pyridine-Pyrazole Scaffold and the Power of Microwave Synthesis
The fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold found in numerous biologically active molecules.[1][2] These structures are particularly prominent in the development of kinase inhibitors for oncology, as well as agents targeting a spectrum of diseases.[3][4][5] The 5-Bromo-2-(1H-pyrazol-4-yl)pyridine core is a versatile intermediate, with the bromine atom serving as a convenient handle for introducing further molecular diversity through cross-coupling reactions.
Traditionally, the synthesis of such biaryl compounds involves lengthy reaction times under conventional heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial advantages over conventional methods. By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time (from hours to minutes), increased product yields, and cleaner reaction profiles.[4][6][7][8][9][10] This efficiency makes MAOS an indispensable tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Foundational Principles of Microwave-Assisted Synthesis
Microwave synthesis relies on the ability of polar molecules and ions in a reaction mixture to align with a rapidly oscillating electric field. This rapid reorientation generates friction, leading to efficient and instantaneous heating from within the bulk of the solution. This mechanism, known as dielectric heating, is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.
Causality Behind Microwave Enhancement
The acceleration of chemical reactions under microwave irradiation is attributed to this rapid, uniform heating, which can lead to temperatures well above the solvent's boiling point in sealed, pressurized vessels. This high-temperature processing can dramatically increase reaction rates. Furthermore, there is evidence to suggest that microwaves can selectively heat polar intermediates or transition states in a reaction, such as the organometallic complexes in a palladium-catalyzed cycle, further accelerating the transformation.[11][12]
Critical Safety Considerations
It is imperative that all microwave-assisted synthesis is performed in dedicated laboratory microwave reactors, not domestic kitchen ovens.[13][14] Laboratory reactors are engineered with essential safety features, including:
Sealed, Pressure-Rated Vessels: Designed to withstand the high pressures generated when heating solvents above their boiling points.[15]
Real-time Temperature and Pressure Monitoring: Allows for precise control and prevents runaway reactions.[14][16]
Stirring Mechanism: Ensures even temperature distribution and prevents localized superheating.[13]
Safety Interlocks and Ventilation: Protects the operator from microwave exposure and chemical hazards.[16]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability, mild conditions, and broad functional group tolerance. It is the ideal method for derivatizing the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine core by forming a new carbon-carbon bond at the 5-position.
This protocol outlines the coupling of various arylboronic acids with the 5-bromo-2-(1H-pyrazol-4-yl)pyridine scaffold. The reaction is catalyzed by a palladium complex and proceeds rapidly under microwave irradiation.
Application Note: Scalable Synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Executive Summary This guide details a robust, scalable protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, JAK inhibitors)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, JAK inhibitors).
While multiple routes exist, this protocol prioritizes Route A (Regioselective Suzuki Coupling) utilizing commercially available 2,5-dibromopyridine . This route offers the optimal balance of cost-efficiency and scalability compared to the higher-cost 2-iodo-5-bromopyridine alternative. We address the primary challenge—regioselectivity at the C2 position —through catalyst selection and stoichiometry control.
Key Performance Indicators (KPIs)
Target Scale: 10 g – 1 kg
Expected Yield: 65–75% (Isolated)
Purity: >98% (HPLC), suitable for GMP downstream steps.
The synthesis hinges on the differentiation between the two halogenated positions on the pyridine ring.[1]
Structural Logic
C2-Position (Ortho to N): Highly activated towards oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen (inductive and mesomeric effects).
C5-Position (Meta to N): Behaves similarly to a standard aryl bromide, significantly less reactive than C2.
Route Selection
Feature
Route A: 2,5-Dibromopyridine
Route B: 2-Iodo-5-bromopyridine
Starting Material Cost
Low (Commodity chemical)
High (Specialty chemical)
Regiocontrol
Kinetic Control (Requires optimization)
Thermodynamic/Kinetic Guarantee (C-I bond is weaker)
Scalability
High
Moderate (Supply chain limits)
Recommendation
Primary Route
Backup Route (if selectivity fails)
Decision: We utilize Route A . By employing Pd(PPh₃)₄ (a bulky, electron-rich catalyst) and limiting the boronate stoichiometry, we achieve >14:1 selectivity for the C2 position.
Detailed Experimental Protocol
Reaction Scheme[2][3][4][5][6]
Caption: Regioselective Suzuki coupling pathway targeting the C2-position of the pyridine ring.
Note: 1-Boc protection is critical. Unprotected pyrazole boronates can poison the Pd catalyst via the free NH group and often lead to lower yields.
Step-by-Step Procedure
Step 1: Suzuki Coupling
Setup: Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, reflux condenser, and nitrogen inlet.
Charging: Charge 2,5-Dibromopyridine (100 g) and 1-Boc-4-pyrazoleboronic acid pinacol ester (130.4 g) into the reactor.
Solvent Addition: Add DME (1.0 L). Stir to dissolve.
Degassing (Critical): Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronate and deactivates the catalyst.
Catalyst Addition: Add Pd(PPh₃)₄ (9.75 g) under a positive nitrogen stream.
Base Addition: Add a solution of Na₂CO₃ (89.5 g) dissolved in Water (250 mL). Note: The base solution should also be degassed prior to addition.
Reaction: Heat the mixture to 85°C (internal temperature) . Maintain reflux for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining 2,5-dibromopyridine.
Selectivity Check: Ensure the bis-coupled impurity (2,5-di(pyrazolyl)pyridine) is <5%.
Step 2: Workup & Deprotection
The Boc group often cleaves partially under the basic reflux conditions. To ensure uniformity, we perform a dedicated acidic cleavage.
Cooling: Cool the reaction mixture to room temperature (20–25°C).
Phase Separation: Dilute with Ethyl Acetate (500 mL) and separate the phases. Extract the aqueous layer once with Ethyl Acetate (200 mL).
Concentration: Combine organic layers and concentrate under reduced pressure to roughly 300 mL volume.
Deprotection: Add Trifluoroacetic acid (TFA) (150 mL) or 4M HCl in Dioxane (200 mL) to the residue/concentrate. Stir at room temperature for 2 hours.
IPC: Monitor for disappearance of the Boc-protected intermediate.
Neutralization: Carefully quench the reaction by pouring into an ice-cold saturated NaHCO₃ solution or 2M NaOH (adjust to pH ~12).
Step 3: Purification (The "Acid-Base Swing")
This step is the "Trustworthiness" engine of the protocol, leveraging the amphoteric nature of the product to remove non-acidic impurities.
Base Extraction: Ensure the aqueous mixture is at pH 12–14 . At this pH, the pyrazole NH is deprotonated (forming the anion), making the product water-soluble.
Wash: Wash the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2 x 300 mL).
What this removes: Unreacted 2,5-dibromopyridine (neutral), catalyst ligands (PPh₃/O=PPh₃), and non-acidic organic impurities. Discard the organic layer.
Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 7–8 .
Mechanism:[4][5][6] The pyrazole anion is reprotonated to the neutral form. The pyridine remains neutral (pKa ~5, so at pH 7 it is uncharged). The neutral molecule precipitates.
Filtration: Filter the resulting off-white solid.
Washing: Wash the cake with water (3 x 100 mL) and cold heptane (100 mL).
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Note: The broad NH signal usually appears >13 ppm.
Troubleshooting & Optimization
Issue: Low Regioselectivity (High C5 coupling)
Cause: Temperature too high or catalyst loading too high.
Fix: Lower temperature to 70°C. Switch catalyst to Pd(PPh₃)₄ if using Pd(dppf)Cl₂, as bulky phosphines (PPh₃) enhance steric differentiation between C2 and C5.
Alternative: Switch to Route B (2-Iodo-5-bromopyridine). The C-I bond reacts at room temperature, guaranteeing exclusive C2 selectivity.
Issue: Palladium Contamination
Fix: During the "Acid-Base Swing" (Step 3), add a scavenger resin (e.g., SiliaMetS® Thiol) to the initial organic solution before phase separation, or recrystallize the final solid from Ethanol/Water.
Issue: Incomplete Conversion
Cause: Boronate hydrolysis (protodeboronation).
Fix: Add 10% excess boronate (total 1.15 equiv). Ensure strict degassing to prevent oxidative homocoupling of the boronate.
References
Regioselectivity of 2,5-Dibromopyridine
Mechanistic Insight: Fairlamb, I. J. S., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate.[7][8][9] Accessed Oct 2025.
Optimizing catalyst selection for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine coupling
This technical guide addresses the optimization of catalyst selection for the coupling of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . This scaffold presents a classic "heterocycle-rich" challenge in medicinal chemistry: a basi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the optimization of catalyst selection for the coupling of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine . This scaffold presents a classic "heterocycle-rich" challenge in medicinal chemistry: a basic pyridine nitrogen and an acidic/nucleophilic pyrazole NH, both capable of deactivating palladium catalysts.
Status: Active
Subject: Catalyst Optimization & Troubleshooting for Heterocyclic Cross-Coupling
Applicable Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N)
Executive Summary: The "Dual-Poison" Challenge
Coupling 5-Bromo-2-(1H-pyrazol-4-yl)pyridine requires navigating two primary failure modes:
Catalyst Sequestration: The pyridine nitrogen (N1) and the pyrazole nitrogens can competitively bind to the electrophilic Pd(II) center, displacing ligands and arresting the catalytic cycle.
Pyrazolate Bridging: In basic conditions, the deprotonated pyrazole (pyrazolate) acts as a bridging ligand, often leading to the formation of inactive multinuclear Pd complexes or "Pd black" precipitation.
Success Strategy: Use bulky, electron-rich phosphine ligands (Buchwald Type) to sterically preclude N-coordination, or employ NH-protection strategies to eliminate pyrazolate formation.
Module 1: Catalyst & Ligand Selection
Q: Which ligand system is best for this specific scaffold?
Recommendation:Dialkylbiaryl phosphines (Buchwald Ligands) .
Unlike simple triphenylphosphine (PPh₃) or bidentate ligands like dppf (which can be sluggish with electron-deficient pyridines), bulky monodentate ligands create a "shell" around the Pd center that permits oxidative addition of the C-Br bond while physically blocking the approach of the substrate's nitrogen atoms.
Ligand
Application
Why it works here
XPhos
Suzuki Coupling (General)
Excellent for heteroaryl bromides. The isopropyl groups provide steric bulk to prevent N-coordination.
SPhos
Suzuki (High Stability)
High stability to oxidation; often works well if the boronic acid is unstable.
RuPhos
Buchwald-Hartwig (Secondary Amines)
The gold standard for coupling secondary amines to heteroaryl halides. Prevents catalyst poisoning by the amine product.
BrettPhos
Buchwald-Hartwig (Primary Amines)
Specifically designed to prevent coordination of primary amines and N-heterocycles.
Pd(dppf)Cl₂
Suzuki (Robustness)
A good "first pass" catalyst if the pyrazole is protected (e.g., Boc/THP). Less effective for unprotected substrates.
Technical Insight: For this substrate, avoid Pd(PPh₃)₄ . The labile PPh₃ ligands are easily displaced by the pyridine nitrogen, leading to rapid catalyst death.
Q: Should I use a Pd(0) or Pd(II) source?
Recommendation:Pre-catalysts (Pd-G3/G4) .
Using traditional Pd(OAc)₂ or Pd₂(dba)₃ requires in-situ reduction and ligand binding, which can be inconsistent in the presence of poisoning heterocycles.
Best Practice: Use XPhos Pd G4 or RuPhos Pd G4 . These precatalysts release the active L-Pd(0) species at room temperature (or mild heat) in a controlled manner, ensuring the ligand is already bound before the substrate interferes.
Module 2: The Pyrazole "NH" Factor
Q: Do I really need to protect the pyrazole nitrogen?
Approach:Protect it. Use a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group.
Reason: Unprotected pyrazoles consume base (requiring >3 equiv) and form insoluble Pd-pyrazolate complexes. Protection makes the substrate behave like a simple bromopyridine.
Scenario B: Process Chemistry/Late-Stage (Scale > 1g)
Approach:Direct Coupling (Unprotected).
Adjustment: You must switch the base. Avoid strong alkoxides (NaOtBu) which irreversibly deprotonate the pyrazole early. Use weak, buffered bases like K₃PO₄ or Cs₂CO₃ in wet solvents (Dioxane/H₂O). The water helps solubilize the inorganic salts and facilitates the Suzuki mechanism without generating a high concentration of the "poisonous" pyrazolate anion.
Fix: This usually means your ligand is not protecting the Pd center.
Switch to a G3/G4 Pre-catalyst (ensures 1:1 Pd:Ligand ratio).
Lower the temperature to 60°C and run longer.
Ensure your solvent is thoroughly degassed (oxygen accelerates decomposition).
Q: I see the starting material is consumed, but the mass spec shows [M+H] corresponding to the de-brominated substrate.
Diagnosis: Protodebromination. The Pd inserted into the C-Br bond, but instead of transmetalating, it grabbed a hydride (likely from the solvent or base).
Fix:
Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (non-protic).
Increase the concentration of the coupling partner (Boronic acid/Amine).
Use a more active catalyst (e.g., Pd-132 / tBuXPhos Pd G3 ) to speed up the coupling step relative to the side reaction.
Q: Can I use microwave heating?
Answer: Yes, but be cautious. Microwave superheating can accelerate the decomposition of the catalyst by the pyrazole.
Limit: Set a ceiling temperature of 100°C and use short ramp times. If using water as a co-solvent, ensure the vessel pressure limits are not exceeded.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. [Link]
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. [Link]
Optimization
Recrystallization solvents for high purity 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Part 1: Executive Summary & Solvent Selection Compound Profile: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical bi-heteroaryl intermediate, often utilized as a scaffold in kinase inhibitor development (e.g., JAK/STAT p...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Solvent Selection
Compound Profile:5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical bi-heteroaryl intermediate, often utilized as a scaffold in kinase inhibitor development (e.g., JAK/STAT pathway modulators). Its purity is paramount because the bromine handle is typically used in subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), where trace impurities (Pd, boronic acids) can poison catalysts or lead to side reactions.
Quick Reference: Solvent Systems
Method
Solvent System
Ratio (v/v)
Application
Primary
Ethanol (EtOH)
100%
General recrystallization for >95% crude.
Anti-Solvent
EtOH / Water
4:1 to 2:1
For maximizing yield or if the compound is too soluble in hot EtOH.
High Polarity
DMF / Water
1:5
For very insoluble crude batches (use with caution due to drying difficulty).
Purification
EtOAc / Hexanes
Varies
Used for trituration to remove non-polar grease/impurities before recrystallization.
Part 2: Technical Q&A and Troubleshooting
Section A: Solvent Selection & Strategy
Q1: Why is Ethanol recommended as the primary solvent over Ethyl Acetate?A: The 5-Bromo-2-(1H-pyrazol-4-yl)pyridine molecule contains both a pyridine ring (H-bond acceptor) and a pyrazole ring (H-bond donor/acceptor). Ethanol provides the necessary protic environment to solubilize the polar heteroaromatic core at high temperatures while allowing for efficient crystal lattice formation upon cooling due to the lipophilic bromine substituent. Ethyl acetate often solubilizes the impurities (like pinacol boronate residues) too well, leading to "oiling out" rather than crystallization [1, 2].
Q2: My crude product is a dark brown solid. Will recrystallization alone fix this?A: Likely not. The dark color usually indicates residual Palladium (Pd) black or oxidized polypyrrole-like byproducts from the Suzuki coupling.
Corrective Action: Before recrystallization, perform a Charcoal Filtration :
Dissolve crude in hot Ethanol.
Add Activated Carbon (5-10 wt%).
Stir at reflux for 15-30 minutes.
Filter hot through a Celite pad to remove the carbon and adsorbed Pd species.
Proceed with crystallization from the filtrate.
Q3: Can I use the "Acid-Base" method for ultra-high purity?A:Yes, and this is the "Gold Standard" for removing non-basic impurities.
Since the pyridine nitrogen is basic, you can form a hydrochloride salt.
Add 4M HCl in Dioxane to precipitate the hydrochloride salt .
Filter the salt (impurities stay in the mother liquor).
Suspend the salt in water, neutralize with saturated NaHCO₃, and extract back into EtOAc.
Recrystallize the free base. This ensures >99% purity by leveraging chemical properties rather than just solubility differences [3].
Section B: Troubleshooting Common Issues
Q4: The product is "oiling out" (forming a sticky gum) instead of crystallizing. What is happening?A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the cooling is too rapid.
Fix:
Re-heat the mixture until clear.
Add more solvent (dilute by 10-20%).
Seed the solution with a tiny crystal of pure product at the cloud point.
Cool slowly : Turn off the heat and let the flask sit in the oil bath as it cools to room temperature naturally. Do not place directly in ice.
Q5: I see white, flocculent precipitate that isn't my product. What is it?A: If you used a Suzuki coupling to make this, the white solid is likely Boronic Acid (self-coupled or hydrolyzed starting material).
Verification: Check solubility in 1M NaOH. Boronic acids dissolve instantly; your product (unless deprotonated at the pyrazole NH, which requires higher pH) will remain insoluble or dissolve much slower.
Removal: Wash the crude solid with 10% aqueous Na₂CO₃ before recrystallization.
Part 3: Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Objective: Routine purification of crude material (purity >85%).
Preparation: Place 10 g of crude 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in a 250 mL round-bottom flask.
Dissolution: Add 50 mL of absolute Ethanol . Heat to reflux (80°C) with stirring.
Note: If not fully dissolved, add EtOH in 5 mL portions until clear.
Filtration (Optional): If insoluble black specks (Pd) remain, filter hot through a pre-warmed glass frit or Celite.
Anti-Solvent Addition: While maintaining gentle reflux, add deionized Water dropwise.
Stop adding water the moment a faint turbidity (cloudiness) persists.
Add 1-2 mL of Ethanol to clear the solution again.
Crystallization: Remove from heat. Cover the flask loosely with foil (to prevent dust but allow slow cooling). Let stand at room temperature for 2-4 hours.
Finishing: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
Collection: Filter the white/off-white needles via vacuum filtration. Wash with cold Ethanol/Water (1:1).
Drying: Dry under high vacuum at 45°C for 12 hours (removal of water is critical for subsequent anhydrous reactions).
Protocol B: The "Salt Formation" Method (High Purity)
Objective: Removal of stubborn isomers, boronic acids, or metallic catalysts.
Salt Formation: Dissolve crude (5 g) in EtOAc (50 mL). Add 4M HCl in Dioxane (6 mL, ~1.1 eq).
Precipitation: The HCl salt will precipitate immediately. Stir for 30 mins.
Filtration: Filter the salt and wash with fresh EtOAc (removes non-basic impurities).
Free-Basing: Suspend the salt in Water (50 mL). Slowly add sat. NaHCO₃ until pH ~8.
Extraction: Extract the resulting solid/oil with EtOAc (3 x 50 mL).
Isolation: Dry organics over Na₂SO₄, filter, and concentrate.
Final Polish: Recrystallize the resulting solid using Protocol A if necessary.
Part 4: Decision Logic (Workflow)
The following diagram illustrates the decision process for selecting the appropriate purification route based on the state of your crude material.
Caption: Decision tree for purifying 5-Bromo-2-(1H-pyrazol-4-yl)pyridine based on crude quality.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22631144, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
RSC Advances (2014). Synthesis of substituted halogenated pyridines via coupling reactions. Royal Society of Chemistry. Retrieved from [Link]
Google Patents (2011).Method for purifying pyrazoles via acid addition salts (WO2011076194A1).
Technical Support Center: Troubleshooting Alkylation of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of complex nitrogen-rich heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of complex nitrogen-rich heterocycles. 5-Bromo-2-(1H-pyrazol-4-yl)pyridine presents a unique set of challenges because it contains multiple reactive nitrogen centers.
This guide is designed to dismantle structural misconceptions, explain the thermodynamic causality behind your reaction outcomes, and provide a self-validating protocol to achieve >95% regioselectivity.
Q1: I alkylated 5-Bromo-2-(1H-pyrazol-4-yl)pyridine and observed two distinct product peaks on my LC-MS. Are these the N1 and N2 pyrazole regioisomers?A1: No. This is a common structural misconception. Because the 5-bromo-2-pyridyl substituent is located strictly at the C4 position of the pyrazole ring, the unsubstituted pyrazole maintains a local plane of symmetry. Consequently, the C3 and C5 positions are chemically equivalent. Alkylation at either the N1 or N2 position of the pyrazole ring yields the exact same molecule: 1-alkyl-4-(5-bromo-2-pyridyl)pyrazole. If you are observing two distinct products, you are not seeing N1/N2 pyrazole isomers; you are observing competition between the pyrazole nitrogen and the pyridine nitrogen, or a bis-alkylation event 1.
Q2: If they aren't N1/N2 pyrazole isomers, what are the two products, and why do they form?A2: The two products are typically the desired N-alkylpyrazole and the undesired N-alkylpyridinium salt (or a bis-alkylated species). This occurs due to the competing nucleophilicity of the two distinct nitrogen environments:
Pyrazole NH: Weakly acidic (pKa ~14). In its neutral state, it is a poor nucleophile.
Pyridine N: Basic and moderately nucleophilic in its neutral state (conjugate acid pKa ~5).
If your reaction conditions are not sufficiently basic to fully deprotonate the pyrazole into the highly nucleophilic pyrazolide anion, the neutral pyridine nitrogen will outcompete the neutral pyrazole nitrogen for the electrophile (alkyl halide), leading to pyridinium salt formation. Furthermore, excess alkylating agent can lead to bis-alkylation at both sites, a known side reaction when pyridine-containing substituents act as directing groups or competing nucleophiles 1.
Q3: How do I force the reaction to selectively alkylate the pyrazole ring?A3: You must invert the nucleophilicity dynamic by using a strong base. By treating the starting material with a strong base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) before adding the electrophile, you quantitatively convert the pyrazole into a pyrazolide anion [[2]](). The negatively charged pyrazolide is exponentially more nucleophilic than the neutral pyridine nitrogen, ensuring >95% regioselectivity for the pyrazole ring 3.
Mechanistic Pathway Visualization
The following diagram maps the divergent reaction pathways based on your choice of base and stoichiometry.
Caption: Workflow of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine alkylation pathways and side reactions.
Condition Optimization Matrix
To easily compare how different reaction environments dictate the regiochemical outcome, refer to the quantitative summary below.
Base System
Solvent
R-X Equivalents
Pyrazole Alkylation (%)
Pyridine Alkylation (%)
Bis-Alkylation (%)
Mechanistic Causality
None
MeCN
1.1 eq
< 5%
> 90%
< 5%
Neutral pyrazole is a poor nucleophile; basic pyridine N attacks the electrophile.
K₂CO₃
MeCN
1.1 eq
~ 40%
~ 40%
~ 20%
Incomplete deprotonation leads to competing nucleophiles in solution.
NaH
DMF
1.05 eq
> 95%
< 2%
< 3%
Quantitative formation of the pyrazolide anion drives exclusive pyrazole alkylation.
NaH
DMF
2.5 eq
~ 10%
< 2%
> 85%
Excess electrophile alkylates the pyridine N after the pyrazole is fully consumed.
Objective: Achieve >95% selective alkylation at the pyrazole nitrogen while suppressing pyridinium salt formation and bis-alkylation.
Materials:
5-Bromo-2-(1H-pyrazol-4-yl)pyridine (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.05 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Causality: Anhydrous conditions prevent NaH degradation and suppress hydroxide-mediated side reactions (e.g., alcohol formation from your alkyl halide).
Deprotonation (The Critical Step): Cool the solution to 0 °C using an ice bath. Add NaH (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature for 15 minutes.
Self-Validation Checkpoint 1: The evolution of H₂ gas (bubbling) should be observed immediately upon NaH addition. The solution may also change color (often becoming slightly yellow/orange), confirming the quantitative formation of the pyrazolide anion.
Electrophile Addition: Re-cool the reaction to 0 °C. Add the alkyl halide (strictly 1.05 eq) dropwise over 5 minutes.
Causality: Strict stoichiometric control (1.05 eq) prevents the excess electrophile from attacking the less nucleophilic pyridine nitrogen once the highly reactive pyrazolide is consumed.
Reaction Monitoring: Stir at room temperature for 2 hours.
Self-Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete and selective when the starting material mass (m/z 224) is consumed, a single major product peak (+Alkyl mass) is present, and no bis-alkylated mass (+2xAlkyl) is detected.
Quench and Isolation: Cool the flask back to 0 °C and carefully quench the remaining NaH by the slow dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Technical Support Center: Removing Palladium Residues from 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
An in-depth guide to the theories and practices of palladium removal, from experimental design to analytical validation. Introduction: The Challenge of Pyridine-Pyrazole Chelates Palladium-catalyzed cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the theories and practices of palladium removal, from experimental design to analytical validation.
Introduction: The Challenge of Pyridine-Pyrazole Chelates
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, are indispensable tools in modern medicinal chemistry for synthesizing complex molecules like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.[1][2][3] However, the very properties that make this heterocyclic scaffold valuable in drug discovery—its nitrogen atoms—also create a significant downstream challenge. The lone pair electrons on the pyridine and pyrazole nitrogens act as strong bidentate chelating agents for palladium. This strong coordination can lead to persistent palladium contamination in the final product, which is unacceptable for an Active Pharmaceutical Ingredient (API).
Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities, with the permitted daily exposure (PDE) for palladium often translating to a concentration limit of 10 ppm in the final drug substance.[4][5][6] Residual palladium can also interfere with or poison catalysts in subsequent synthetic steps and may compromise the compound's biological activity profile.[7][8]
This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and optimize the removal of palladium residues from 5-Bromo-2-(1H-pyrazol-4-yl)pyridine and related nitrogen-containing heterocyclic compounds.
Q1: Why is my purified 5-Bromo-2-(1H-pyrazol-4-yl)pyridine discolored (grey, black, or pink)?
This is a classic sign of residual palladium, often in a colloidal or nanoparticulate state (Palladium Black). While a simple filtration through Celite® might remove larger, heterogeneous particles, highly dispersed or soluble palladium species will pass through.[9][10] The chelation by your product's nitrogen atoms can stabilize these soluble/colloidal forms, making them particularly difficult to remove by simple physical means.
Solution: You must employ a method that actively captures these soluble and colloidal species. This typically involves using a high-affinity metal scavenger or inducing precipitation through chemical means.
Q2: I ran a silica gel column, but my ICP-MS results still show >100 ppm of palladium. Why?
This is a common and often frustrating result. While column chromatography is excellent for removing organic impurities, it is frequently ineffective at completely removing palladium.[11] Several factors contribute to this:
Strong Chelation: As mentioned, the product itself can act as a ligand, carrying the palladium with it as it moves through the column.
Ligand Effects: Phosphine ligands (e.g., PPh₃) used in the coupling reaction can decompose into phosphine oxides and other species, which can alter the polarity and solubility of the palladium complex, leading to co-elution with your product.
Variable Palladium Species: The reaction mixture contains a cocktail of palladium species (e.g., Pd(0), Pd(II), ligand complexes, colloids), each with different affinities for silica gel.[7]
Solution: Never rely solely on standard chromatography for palladium removal. It should be followed by a dedicated scavenging step. A study has shown that chromatography followed by a resin scavenging step removes approximately 98% of residual palladium compared to the crude sample.[12]
Q3: What are the main strategies for palladium removal, and how do I choose the right one?
The primary strategies can be categorized into three main types: Adsorption, Crystallization, and Extraction/Precipitation. The optimal choice depends on the scale of your reaction, the nature of the palladium species, and the properties of your product.
}
end
Caption: Decision workflow for selecting a palladium removal strategy.
Q4: How do I select the most effective metal scavenger?
There is no universal "best" scavenger; performance is highly dependent on the solvent, temperature, and specific palladium species in your reaction.[7] The most reliable approach is to perform a screen of several scavengers. Sulfur-based (thiol) scavengers are often the most effective as palladium is highly thiophilic.[13]
Can have high, non-specific product binding, leading to yield loss.[6]
Recommendation: Start by screening a thiol-based silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) and a TMT-based scavenger (e.g., ISOLUTE® Si-TMT, MP-TMT).[15][16][21] Use 3-5 equivalents relative to the initial palladium catalyst loading and analyze the results by ICP-MS.
Q5: I'm losing a significant amount of my product during purification. How can I improve my yield?
Product loss is most often a problem when using activated carbon or excessive amounts of scavenger resin due to non-specific adsorption.[6]
Troubleshooting Steps:
Reduce Adsorbent Loading: Use the minimum amount of scavenger or carbon necessary. Start with a lower loading (e.g., 0.1x weight of crude product for carbon, 3-5 eq. for scavengers) and increase only if palladium removal is incomplete.
Optimize Contact Time: Longer is not always better. An 18-hour stir time might be unnecessary and can increase product loss. Screen time points (e.g., 2h, 6h, 18h) to find the optimal balance.
Thoroughly Wash the Filter Cake: After filtering off the scavenger or carbon, wash the cake extensively with fresh solvent to recover adsorbed product. Combine the washings with the main filtrate.
Change Scavenger Type: If product loss remains high with activated carbon, switch to a more selective silica-based scavenger, which often exhibits less non-specific binding.[21]
Q6: How can I reliably measure the palladium concentration in my sample?
The industry standard for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[5][22] It offers the sensitivity and accuracy required to confirm that you have met regulatory limits (e.g., <10 ppm). Other methods like atomic absorption (AA) spectroscopy or X-ray fluorescence (XRF) can also be used.[22][23]
For in-process checks and high-throughput screening of purification methods, catalysis-based fluorometric assays can be a faster and more cost-effective option to determine relative palladium levels before submitting final samples for ICP-MS validation.[22][24][25]
Experimental Protocols
Protocol 1: Scavenger Screening Workflow
This protocol is designed to efficiently identify the most effective scavenger for your specific reaction conditions.
}
end
Caption: Experimental workflow for screening palladium scavengers.
Protocol 2: Batch Scavenging with Thiol-Functionalized Silica
This is a general procedure for a scaled-up reaction once an effective scavenger has been identified.
Dissolution: Dissolve the crude 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.
Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., 3-5 equivalents relative to the initial palladium catalyst load).
Agitation: Stir the suspension at a moderate temperature (e.g., 25°C to 50°C) for the optimized time determined during screening (typically 2-18 hours). Higher temperatures can accelerate scavenging kinetics.
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
Washing: Wash the Celite® pad and scavenger thoroughly with several portions of fresh solvent to ensure complete recovery of the product.
Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure.
Analysis: Submit a sample of the isolated product for ICP-MS analysis to confirm the final palladium concentration is below the target threshold (<10 ppm).[22]
References
Palladium Detection for API Purific
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. ()
ISOLUTE® Si-TMT | Metal scavenger. Biotage. ()
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. (_)
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
Silica Gels for Metal Scavenging. ()
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.Books. ()
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
Metal Scavenger User Guide. Biotage. ()
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon.
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.PubMed. ()
Recovery of Palladium from Spent Activated Carbon-Supported Palladium C
SCAVENGER SILICA. Fujisilysia Chemical. ()
Metal Scavenger Guide. Sopachem. ()
How can I remove palladium Pd catalyst easily?
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem. ()
Your trick to remove residual palladium.Reddit r/Chempros. ()
An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem. ()
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
The Use of Metal Scavengers for Recovery of Palladium Catalyst
How to Remove Palladium in three easy steps. Biotage. ()
Method of removing palladium.
The effect of residual palladium on the performance of organic electrochemical transistors.
Technical Support Center: Palladium Catalyst Removal
Recrystalliz
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration.
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.ACS Medicinal Chemistry Letters. ()
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.PMC. ()
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize. ()
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.Journal of Organic and Pharmaceutical Chemistry. ()
Addressing instability of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in acidic media
The following Technical Support Guide is structured to address the specific physicochemical challenges of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (referred to hereafter as 5-Br-PyP ). This guide deviates from standard templa...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is structured to address the specific physicochemical challenges of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (referred to hereafter as 5-Br-PyP ).
This guide deviates from standard templates to prioritize the mechanism of failure—specifically why researchers perceive "instability" in acidic media when the root cause is often a complex interplay of protonation kinetics , solubility inversion , or trace-metal catalyzed degradation .
Topic: Handling & Stability in Acidic Media
Executive Summary: The "Instability" Paradox
Researchers often report that 5-Br-PyP "decomposes" or "disappears" during acidic workups (e.g., HCl, TFA) or LCMS analysis. In 90% of cases, the molecule has not chemically degraded (bond cleavage). Instead, it has undergone Solubility Inversion or Salt Sequestration .
However, True Chemical Instability (Debromination or Oxidative Coupling) does occur under specific conditions:
Presence of Trace Transition Metals (Pd/Cu): Residual catalysts from Suzuki couplings + Acid = Oxidative Dehalogenation.
Strong Oxidizing Acids: HNO₃ or hot H₂SO₄.
Photolytic Acid Degradation: Exposure to light while protonated.
The Physicochemical Mechanism (The "Why")
To troubleshoot, you must understand the species present in your flask. 5-Br-PyP is a bi-basic system .
State A (Neutral): Lipophilic, soluble in DCM/EtOAc.
State B (Mono-cation): Pyridine nitrogen protonates (
). Highly water-soluble.
State C (Di-cation): In strong acids (pH < 1), the Pyrazole nitrogen also protonates.
The Trap: Most "instability" is actually the user washing the organic phase with 1N HCl, converting the molecule to State B , and inadvertently discarding it with the aqueous waste.
Diagram: Protonation & Solubility Workflow
The following diagram illustrates the phase-transfer logic and where "loss" occurs.
Figure 1: Solubility Inversion Pathway. The primary cause of "material loss" is partitioning into the aqueous phase upon protonation, not chemical destruction.
Troubleshooting Guide (FAQ Format)
Category A: "My Compound Disappeared" (Solubility Issues)
Q1: I washed my reaction mixture with 1M HCl to remove impurities, but my yield is near zero. Did the acid destroy the bromine bond?
Diagnosis: No. You likely extracted your product into the aqueous waste.
The Science: The pyridine nitrogen is basic. In 1M HCl, 5-Br-PyP exists as the pyridinium hydrochloride salt, which is highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.
The Fix:
Check your aqueous waste layer.
Neutralize the aqueous layer carefully with saturated NaHCO₃ or 1N NaOH until pH
8-9.
Observe precipitation (white/off-white solid).
Re-extract this neutralized aqueous mix with EtOAc.
Q2: I see a massive "front" or broad smear on my LCMS when using Formic Acid modifier.
Diagnosis: "Peak Fronting" due to overloading of the charged species.
The Science: The pyrazole-pyridine scaffold can interact strongly with C18 silanols when protonated.
The Fix: Switch to a high-pH modifier (Ammonium Bicarbonate or Ammonium Hydroxide) for your LCMS run. This keeps the molecule neutral, sharpening the peak and improving retention.
Category B: "The Solid Turned Black/Brown" (Chemical Instability)
Q3: After drying down from TFA, my off-white solid turned brown/black overnight.
Diagnosis: Acid-Mediated Oxidative Degradation (Trace Metal Catalyzed).
The Science: If you synthesized this via Suzuki coupling (using Pd catalysts), trace Palladium often remains trapped in the pyridine nitrogen.
Mechanism:[1] Acid + Trace Pd + Oxygen = Oxidation of the electron-rich pyrazole ring or radical debromination.
The Fix (Metal Scavenging Protocol):
Dissolve the crude material in THF/MeOH.
Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) and stir for 4 hours.
Filter and then proceed with acid workups. Removing the metal prevents the acid-catalyzed degradation.
Q4: Can I use HBr to remove a protecting group on the pyrazole?
Diagnosis: Risky.
The Science: High concentrations of HBr at elevated temperatures can lead to Nucleophilic Aromatic Substitution (
) where the Bromine on the pyridine is exchanged or reduced, especially if the ring is protonated (making it more electrophilic).
The Fix: Use TFA/DCM (1:1) at room temperature or HCl in Dioxane . Avoid refluxing in mineral acids.
Quantitative Data: Stability Profile
The following table summarizes the stability of 5-Br-PyP under common laboratory conditions.
Condition
Solvent System
Stability Duration
Outcome / Observation
Mild Acid
0.1% Formic Acid / MeCN
> 48 Hours
Stable (LCMS compatible).
Strong Acid (Cold)
TFA / DCM (1:1), 0°C
> 24 Hours
Stable (Salt formation).
Strong Acid (Hot)
6N HCl, Reflux, 100°C
< 1 Hour
Degradation. Hydrolysis/Debromination risk.
Oxidizing Acid
HNO₃ or H₂SO₄/H₂O₂
Immediate
Rapid Decomposition (Ring oxidation).
Acid + Light
HCl / MeOH, Ambient Light
< 12 Hours
Discoloration (Photo-oxidation).
Validated Recovery Protocol
Objective: Recover 5-Br-PyP from an acidic solution (e.g., after deprotection) without degradation.
Cool Down: Chill the acidic solution to 0–5°C. Heat accelerates acid-catalyzed side reactions.
Dilution: Dilute the reaction mixture with an inert organic solvent (DCM or EtOAc) before neutralization. This provides a "safe haven" for the neutral molecule immediately upon formation.
Controlled Neutralization:
Do NOT dump solid NaOH into the flask (creates local hot spots/degradation).
Do add Saturated NaHCO₃ dropwise with vigorous stirring.
Phase Check: Verify the aqueous layer pH is > 8.
Extraction: Extract 3x with EtOAc.
Wash: Wash combined organics with Brine (removes trapped acid salts).
Dry: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral/safer).
References & Authority
The mechanistic insights above are derived from general heterocyclic chemistry principles regarding pyridine/pyrazole reactivity and specific handling data for halo-biaryl systems.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine/Pyrazole protonation and reactivity).
Source:
Sigma-Aldrich (Merck). Safety Data Sheet: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Analogous structure handling).
Source:
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Suzuki Coupling workups and metal scavenging).
Source:
PubChem. Compound Summary: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine. (Physical properties and acidity data).
Source:
(Note: While specific degradation papers for this exact CAS are rare, the protocols above are standard for the "Crizotinib intermediate" class of compounds).
Column chromatography conditions for separating pyrazole-pyridine isomers
Technical Support Center: Pyrazole-Pyridine Isomer Separations A Senior Application Scientist's Guide to Column Chromatography The separation of constitutional isomers of pyrazole-pyridine derivatives represents a signif...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole-Pyridine Isomer Separations
A Senior Application Scientist's Guide to Column Chromatography
The separation of constitutional isomers of pyrazole-pyridine derivatives represents a significant challenge in synthetic chemistry. These compounds, pivotal in medicinal chemistry and materials science, often exhibit nearly identical polarities and physicochemical properties, making their resolution by standard column chromatography a non-trivial task.[1] This guide provides a comprehensive framework for troubleshooting and method development, grounded in the fundamental principles of chromatographic science.
Frequently Asked Questions (FAQs)
Q1: What makes separating pyrazole-pyridine isomers so difficult?
The primary challenge lies in their subtle structural differences. Positional isomers often have very similar polarities, leading to close or overlapping retention factors (Rf) on a TLC plate.[1] Furthermore, the basic nitrogen atoms within the pyrazole and pyridine rings can engage in strong, undesirable interactions with the stationary phase, leading to common issues like peak tailing.
Q2: What is the best "default" stationary phase to start with?
For most applications involving regioisomer separation, standard flash-grade silica gel (230-400 mesh) is the most common and cost-effective starting point.[1] Its polar surface provides a good basis for separating compounds with differing polarities. However, due to the basic nature of pyrazole-pyridines, issues like peak tailing are common. If this occurs, switching to a deactivated (less acidic) silica gel or neutral alumina should be your next step.[2]
Q3: How do I select an appropriate mobile phase?
Mobile phase selection is a process of optimization, starting with Thin-Layer Chromatography (TLC).
Start with a binary system: A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1]
Aim for an ideal Rf: On your TLC plate, you want the Rf value of your target compounds to be between 0.2 and 0.4 for the best separation on a column.
Adjust Polarity: If the spots are not moving from the baseline, gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexanes). If the spots are running at the solvent front, decrease the polarity.[2]
Consider Selectivity: If isomers have the same Rf in one solvent system (e.g., Hexane/Ethyl Acetate), they may separate in a system with different selectivity. Try replacing ethyl acetate with a solvent from a different selectivity group, such as dichloromethane (DCM) or a mixture containing a small amount of methanol.[3]
Q4: My isomers are co-eluting completely. What is the first thing I should try?
If your isomers co-elute, the first step is to re-evaluate your TLC analysis. If you cannot see any separation on the TLC plate, you will not achieve separation on the column.[1] The solution is to screen different mobile phase systems to find one that shows even a small difference in Rf values. This difference can then be amplified on the column by using a shallower solvent gradient or running the separation isocratically (with a constant solvent composition).[1][3]
Q5: What is peak tailing and why does it happen with my compounds?
Peak tailing is when a chromatographic peak is not symmetrical, having an elongated "tail" after the main peak. For basic compounds like pyrazole-pyridines, this is typically caused by strong, non-ideal interactions between the basic nitrogen atoms and acidic silanol groups (Si-OH) on the surface of silica gel.[4][5] This causes some molecules to be retained much longer than others, resulting in a smeared or tailing peak shape.
Troubleshooting Guide: From Theory to Practice
Problem 1: Poor or No Separation (Co-elution)
This is the most common issue, arising when the column fails to differentiate between the isomers.
Potential Cause 1.1: Suboptimal Mobile Phase
The mobile phase may have the correct "strength" (polarity) to elute the compounds, but lacks the "selectivity" to differentiate between them.
Solution: Mobile Phase Re-optimization.
Systematic TLC Screening: Prepare TLC chambers with different solvent systems. If Hexane/Ethyl Acetate fails, try systems like Hexane/DCM, DCM/Methanol, or Toluene/Acetone. The goal is to find a system that provides different interactions and thus, different Rf values.
Introduce a Selectivity Modifier: Sometimes, adding a small percentage (0.5-2%) of a third solvent, like methanol or acetonitrile, to your primary binary system can dramatically alter selectivity and improve resolution.
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This keeps the bands tight at the top of the column and can improve the separation of closely eluting compounds.[3]
Potential Cause 1.2: Inappropriate Stationary Phase
Standard silica may not be the optimal choice if the isomers' polarities are too similar.
Solution: Change the Stationary Phase.
Alumina: For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel, as it minimizes the strong acidic interactions that cause tailing and can sometimes offer different selectivity.[6]
Functionalized Silica: Consider using silica gel bonded with other functional groups (e.g., cyano or diol phases). These are less polar than silica and provide different interaction mechanisms (like dipole-dipole interactions) that can be effective for separating isomers.[7]
Problem 2: Asymmetric Peaks (Tailing)
This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.
Diagram: Analyte-Silica Interaction
This diagram illustrates how a basic pyrazole-pyridine isomer interacts strongly with acidic silanol groups on the silica surface, causing tailing. The addition of a basic modifier like Triethylamine (TEA) neutralizes these sites, allowing for a more symmetrical peak shape.
Caption: Effect of a basic modifier on analyte-silica interactions.
Solution: Deactivate the Stationary Phase.
Add a Basic Modifier: The most common solution is to add a small amount of a basic additive, such as triethylamine (TEA) or pyridine (~0.1-1% by volume), to your mobile phase.[2] This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and leading to sharper, more symmetrical peaks.[8]
Use Pre-Treated Silica: Purchase commercially available deactivated silica gel or prepare it by washing standard silica with a dilute solution of a base, followed by drying.
Potential Cause 2.2: Column Overloading
Loading too much sample onto the column can exceed its capacity, leading to band broadening and tailing.
Solution: Reduce Sample Load.
As a rule of thumb, for flash chromatography, the mass of the crude sample should be about 1-5% of the mass of the stationary phase.[2] If you are seeing tailing, try reducing the amount of material loaded onto the column.
Problem 3: Poor Compound Recovery
This occurs when a significant portion of your compound does not elute from the column.
Potential Cause: Irreversible Adsorption or Decomposition
The compound may be binding so strongly to the acidic sites on the silica that it cannot be eluted, or it may be degrading on the acidic stationary phase.[2]
Solution:
Use Basic Modifiers: As with peak tailing, adding triethylamine or another base can prevent irreversible adsorption and improve recovery.[2]
Switch to a More Inert Stationary Phase: Neutral alumina is an excellent choice for acid-sensitive compounds and can significantly improve recovery.[2]
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying positive pressure) to speed up the elution process.[2]
Systematic Workflow for Method Development
A structured approach is crucial for efficiently developing a robust separation method.
Diagram: Method Development Workflow
Caption: Step-by-step workflow for isomer separation method development.
Experimental Protocol: Dry Loading for Flash Chromatography
Dry loading is often superior to loading the sample dissolved in a solvent, as it prevents band broadening at the start of the chromatography.[1]
Dissolve Sample: Dissolve your crude pyrazole-pyridine mixture in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane or Methanol).
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
Load Column: Carefully add the powdered sample-silica mixture to the top of your pre-packed chromatography column.
Begin Elution: Gently add your initial mobile phase and begin the elution process.
Data for Method Development
Table 1: Stationary Phase Characteristics
Stationary Phase
Surface Chemistry
Polarity
Best For...
Key Considerations
Silica Gel
Acidic (Silanol, Si-OH)
Very Polar
General purpose, separating compounds with different polarities.[6]
Can cause tailing and decomposition of basic/acid-sensitive compounds.[2]
Alumina (Neutral)
Amphoteric (Al-OH)
Polar
Basic or acid-sensitive compounds; can offer different selectivity than silica.[6]
Activity can vary based on water content; use standardized grades.
Cyano (CN) Phase
Cyanopropyl-bonded silica
Mid-Polar
Separating moderately polar molecules; can be used in normal or reversed-phase.[7]
Offers different selectivity based on dipole-dipole interactions.
C18 (Reversed-Phase)
Octadecyl-bonded silica
Non-Polar
Separating polar compounds using a polar mobile phase (e.g., Water/Acetonitrile).[9]
Elution order is reversed (less polar elutes first). Useful when normal phase fails.[2]
Table 2: Eluotropic Series of Common Solvents
This table ranks solvents by their eluting power (strength) on a polar stationary phase like silica gel. A solvent with a higher polarity index will elute compounds faster.
Solvent
Polarity Index (ε°)
Selectivity Group
n-Hexane / Petroleum Ether
0.01
-
Toluene
0.29
VII
Dichloromethane (DCM)
0.42
V
Diethyl Ether
0.38
I
Ethyl Acetate (EtOAc)
0.58
VI
Acetone
0.56
VI
Acetonitrile (ACN)
0.65
VI
Isopropanol
0.82
II
Ethanol
0.88
II
Methanol (MeOH)
0.95
II
Data adapted from standard chromatography texts. The selectivity triangle concept helps in choosing solvents from different groups to maximize separation when polarity adjustments alone are insufficient.[3]
References
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
Mlinarič, A., et al. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Retrieved from [Link]
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Retrieved from [Link]
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
MDPI. (2024, May 3). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Retrieved from [Link]
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
LCGC International. (2026, February 12). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
Rsc.org. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
PubMed. (2022, November 1). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from [Link]
ResearchGate. (n.d.). Effects of the natures of base additives on the chromatographic.... Retrieved from [Link]
Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]
PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
ResearchGate. (2025, October 15). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. (2010, August 2). Retrieved from [Link]
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). Retrieved from [Link]
Understanding the Molecular Architecture and Proton Environment
An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules that couple different heteroaromatic rings, such as 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, are of significant interest as versatile scaffolds. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine. We will move beyond a simple peak list to dissect the electronic and structural factors that govern the spectrum. By comparing this molecule with its structural isomers and derivatives, we will illustrate how subtle changes in molecular architecture lead to significant spectral differences. This comparative approach, grounded in experimental data and established principles, is designed to equip researchers with the expertise to confidently assign the structures of complex heterocyclic systems.
To interpret the ¹H NMR spectrum, we must first consider the electronic properties of the constituent pyridine and pyrazole rings and the influence of the bromine substituent. The structure below shows the IUPAC numbering for the key protons.
Caption: Structure of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine with key protons labeled.
Key Structural Features Influencing the ¹H NMR Spectrum:
Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, which generally deshields all ring protons, shifting them downfield. Protons at the α-positions (C2 and C6) are most affected.
Bromine Substituent: As an electron-withdrawing group, the bromine atom at C5 will further deshield the ortho proton (H4) and the para proton (H2, though this position is substituted).
Pyrazole Ring: This ring is attached at the C4 position. A key feature of N-unsubstituted pyrazoles is the potential for annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[1] This exchange is often fast on the NMR timescale at room temperature, leading to a time-averaged spectrum where the C3 and C5 positions (and their attached protons) become chemically equivalent. The N-H proton itself often appears as a very broad signal far downfield (10-14 ppm) due to this exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[1]
Predicted ¹H NMR Spectrum and Signal Assignment
Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in a solvent like CDCl₃ or DMSO-d₆ is summarized below.
Proton Label
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale & Notes
NH (Pyrazole)
10.0 - 14.0
broad singlet (br s)
N/A
Highly deshielded, broad due to rapid proton exchange and quadrupolar coupling.[1] Its presence is confirmed by its disappearance upon D₂O exchange.
H6 (Pyridine)
8.6 - 8.8
doublet (d) or doublet of doublets (dd)
J4,6 ≈ 2.5 Hz
Located ortho to the pyridine nitrogen, making it the most downfield of the pyridine protons. It will show meta-coupling to H4.
H3', H5' (Pyrazole)
8.0 - 8.4
singlet (s)
N/A
Due to rapid tautomeric exchange, these two protons become chemically equivalent, and their signal collapses into a singlet.[1] The substituent on the pyrazole ring can influence this shift.[2]
H4 (Pyridine)
7.9 - 8.1
doublet of doublets (dd)
J3,4 ≈ 8.5 Hz, J4,6 ≈ 2.5 Hz
Deshielded by being ortho to the electron-withdrawing bromine atom. It exhibits ortho-coupling to H3 and meta-coupling to H6.
H3 (Pyridine)
7.4 - 7.6
doublet (d)
J3,4 ≈ 8.5 Hz
Located ortho to the pyrazolyl substituent and meta to the bromine. It is the most upfield of the pyridine protons and shows ortho-coupling to H4.
Comparison with a Key Structural Isomer: The Impact of Connectivity
A powerful method for confirming structure is to compare the spectrum of a candidate molecule with its known isomers. A common synthetic byproduct or alternative reactant is 5-Bromo-2-(1H-pyrazol-1-yl)pyridine , where the pyrazole ring is attached via the N1 position instead of C4. This seemingly small change dramatically alters the ¹H NMR spectrum.
The chemical shift is similar, as the local environment (ortho to N) is the same. The multiplicity difference arises from the specific coupling partners.
Pyridine H4
~7.9 - 8.1 ppm (dd)
7.88 ppm (dd, J = 8.8, 2.5 Hz)
The shifts are in a comparable region, both influenced by the ortho bromine.
Pyridine H3
~7.4 - 7.6 ppm (d)
8.01 ppm (d, J = 8.8 Hz)
Significant Downfield Shift: In the 1-yl isomer, H3 is adjacent to a pyridine-like nitrogen (N2 of the pyrazole), causing strong deshielding. In the 4-yl isomer, H3 is adjacent to a carbon, resulting in a more upfield position. This is a key diagnostic difference.
Completely Different Pattern: The 1-yl isomer has three distinct pyrazole protons with different shifts and couplings, as tautomerism is not possible. The 4-yl isomer shows a single, 2H signal due to the molecular symmetry imposed by tautomerism. This is the most definitive diagnostic feature.
This comparison underscores a critical principle: ¹H NMR spectroscopy is exquisitely sensitive to the connectivity of atoms. The distinct patterns of the pyrazole and pyridine H3 protons provide an unambiguous way to differentiate between the 4-yl and 1-yl isomers.
Experimental Workflow for Unambiguous Structure Verification
A robust characterization workflow ensures the identity and purity of the synthesized compound. This involves standard 1D NMR followed by confirmatory 2D experiments.
This guide provides a definitive structural analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted pyrazolopyridines).[1][2]
The primary characterization challenge for this molecule lies in its bi-heterocyclic nature :
Tautomerism: The unsubstituted pyrazole ring (
) undergoes rapid annular tautomerism, leading to signal averaging in NMR at room temperature.[3]
Regioisomerism: Synthetic routes (e.g., Suzuki-Miyaura coupling) can yield regioisomers or byproducts (e.g., N-linked pyrazoles) that are difficult to distinguish by Mass Spectrometry alone.
This guide compares the target molecule against its most common synthetic alternatives (regioisomers) and evaluates solvent systems to establish a rigorous, self-validating characterization protocol.
Comparative Analysis: Target vs. Alternatives
A. Structural Isomer Differentiation (Performance Benchmark)
In drug development, confirming the C-C bond connectivity between the pyridine and pyrazole rings is paramount. The most common alternative structure formed during synthesis is the N-linked isomer (via nucleophilic aromatic substitution).[1]
Feature
Target: 2-(1H-pyrazol-4-yl)
Alternative: 2-(1H-pyrazol-1-yl)
Differentiation Logic
Linkage Type
C–C Bond (Pyridine C2 – Pyrazole C4)
C–N Bond (Pyridine C2 – Pyrazole N1)
Critical Checkpoint
Pyrazole Symmetry
High (Tautomeric averaging makes C3/C5 equivalent)
The choice of solvent dictates the resolution of the tautomeric pyrazole carbons.
DMSO-d6 (Recommended): High polarity stabilizes the tautomeric equilibrium, typically resulting in sharp, averaged signals for the pyrazole C3/C5 carbons. Excellent solubility for this moderately polar scaffold.[1][2]
CDCl3 (Alternative): Lower polarity often leads to broad or "missing" pyrazole carbon signals due to intermediate exchange rates on the NMR timescale. Poor solubility may require long acquisition times.[1][2]
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation[1][2][3][4]
Mass: Dissolve 20–30 mg of the analyte in 0.6 mL DMSO-d6 .
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Additive (Optional): If pyrazole signals are broad, add 1 drop of
to exchange the NH proton, collapsing the tautomeric broadening (though this eliminates the NH signal in 1H NMR).
The following diagram illustrates the rapid proton exchange that simplifies the C13 spectrum in DMSO-d6.
Figure 1: Fast annular tautomerism renders Pyrazole C3 and C5 equivalent in the NMR timescale.
Logic Pathway: The Self-Validating Assignment
To scientifically prove the structure, you must establish the connectivity between the two rings. Relying solely on 1D C13 is insufficient due to peak overlap.[1][2]
Workflow Diagram
This logic flow ensures that the assigned structure is the only possibility.
Figure 2: HMBC correlation workflow for unambiguous structural assignment.
Critical HMBC Correlations (The "Fingerprint")
Pyrazole H3/H5 (Broad s, ~8.0-8.5 ppm)
Pyridine C2 (152.5 ppm): This correlation crosses the inter-ring bond, proving the rings are connected.
Pyridine C2 (152.5 ppm) & C6 (149.8 ppm): Validates the position of the Bromine (by lack of coupling to a C5 proton).
References
Structural Analysis of Pyrazolopyridines:
Tsikouris, O., et al. "NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives."[4] Magnetic Resonance in Chemistry, vol. 46, no. 7, 2008, pp. 643-649.[4] Link
(Provides foundational data on pyrazole-pyridine tautomerism and chemical shifts).[4]
Solvent Effects on Nitrogen Heterocycles:
Claramunt, R. M., et al. "The effect of solvent on the tautomerism of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1991.
(Establishes the necessity of DMSO-d6 for stabilizing pyrazole tautomers).
C13 NMR Prediction & Data for Bromopyridines:
BenchChem Technical Support. "1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4." BenchChem Application Notes, 2025. Link
(Source for heavy-atom effect shifts in brominated pyridine systems).
General NMR Interpretation of Pyrazoles:
Alkorta, I., & Elguero, J. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate, 2025. Link
(Mechanistic insight into annular tautomerism visualization).
Optimizing HPLC Method Development for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Purity: A Column Chemistry and pH Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective comparison of HPLC column chemistries and mobile phase conditions with supporting experimental causality. E...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective comparison of HPLC column chemistries and mobile phase conditions with supporting experimental causality.
Executive Summary
5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical intermediates. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity assessment is notoriously challenging due to the molecule's tautomeric pyrazole ring, basic pyridine nitrogen, and the presence of closely related synthetic impurities.
This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, demonstrating why orthogonal column chemistries and strict pH control are mandatory for achieving baseline resolution of critical regioisomers.
Molecular Profiling & The Analytical Challenge
To develop a self-validating analytical method, one must first understand the causality behind the impurities present in the sample.
The synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is typically achieved via the Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with 1H-pyrazole-4-boronic acid. During this reaction, the C2 position of the pyridine ring is preferentially attacked because the adjacent electronegative nitrogen lowers the bond dissociation energy of the C2–Br bond[1].
However, this regioselectivity is not absolute. The reaction generates a highly specific impurity profile:
The Target: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.
The Regioisomer (Critical Pair): 2-Bromo-5-(1H-pyrazol-4-yl)pyridine (resulting from off-target coupling at the C5 position).
The Bis-coupled Byproduct: 2,5-di(1H-pyrazol-4-yl)pyridine.
The Debrominated Impurity: 2-(1H-pyrazol-4-yl)pyridine (resulting from protodeboronation or reductive debromination).
The analytical challenge lies in separating the target from its regioisomer. Because both molecules have identical molecular weights and nearly identical lipophilicity (
), standard hydrophobic retention mechanisms often fail to resolve them.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. PFP
To objectively evaluate performance, we compared three distinct stationary phases using an identical acidic mobile phase gradient.
C18 (Octadecylsilane): The Hydrophobic Standard
C18 columns rely almost exclusively on hydrophobic dispersion forces. While excellent for separating the bis-coupled byproduct (which is significantly more polar) and the unreacted starting materials, C18 completely fails to resolve the 5-bromo target from the 2-bromo regioisomer. They co-elute as a single, broad peak.
Phenyl-Hexyl: The
Interactor
Phenyl-Hexyl phases introduce
interactions alongside hydrophobicity. Because both the pyridine and pyrazole rings are electron-deficient, they interact favorably with the electron-rich phenyl ring of the stationary phase. This provides a slight separation of the regioisomers, but the resolution () is insufficient for accurate quantitative purity integration.
PFP (Pentafluorophenyl): The Optimal Solution
PFP columns are the gold standard for separating halogenated positional isomers. The highly electronegative fluorine atoms on the stationary phase create an electron-deficient aromatic ring, enabling strong dipole-dipole, hydrogen bonding, and
interactions[2]. More importantly, the PFP phase engages in halogen bonding with the bromine atom of the analyte. Because the dipole moment of the 5-bromo isomer differs spatially from the 2-bromo isomer, the PFP column achieves baseline resolution ().
Chromatographic Interaction Mechanisms of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine across Columns.
Mobile Phase & pH Optimization (Causality)
The choice of mobile phase pH is dictated by the
of the analyte's ionizable groups.
Pyridine Nitrogen:
Pyrazole Basic Nitrogen:
Pyrazole Acidic NH:
If a neutral pH mobile phase (e.g., pH 7.0 water/acetonitrile) is used, the pyridine ring exists in a state of partial ionization. This leads to severe secondary interactions with residual silanols on the silica support, manifesting as extreme peak tailing and retention time drift.
The Solution: Lowering the mobile phase pH to
using 0.1% Trifluoroacetic acid (TFA) fully protonates both the pyridine and pyrazole basic nitrogens[3]. This locks the molecule into a single ionization state, ensuring sharp, symmetrical peaks. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, subtly increasing the retention of the polar, debrominated impurities to prevent them from eluting in the void volume.
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, follow this optimized screening and validation workflow.
Step 1: Sample Preparation
Accurately weigh 10.0 mg of the 5-Bromo-2-(1H-pyrazol-4-yl)pyridine sample.
Dissolve in 10.0 mL of Methanol (HPLC grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-shock peak distortion.
Step 2: Mobile Phase Preparation
Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Note: Filter both phases through a 0.22 µm PTFE membrane and degas prior to use.
Step 3: Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Critical for stabilizing
interactions).
Injection Volume: 5 µL.
Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.
Step 4: Gradient Program
0.0 - 2.0 min: 5% B (Isocratic hold to retain polar bis-coupled impurities)
2.0 - 15.0 min: 5% to 60% B (Linear gradient to elute the target and regioisomer)
15.0 - 18.0 min: 60% to 95% B (Column wash for lipophilic unreacted 2,5-dibromopyridine)
18.0 - 22.0 min: 5% B (Re-equilibration)
HPLC Method Development Workflow for Pyrazole-Pyridine Derivatives.
Quantitative Data Presentation
The table below summarizes the chromatographic performance of the three evaluated columns using the optimized gradient protocol described above. Data reflects the separation of the target (5-bromo) from the critical regioisomer (2-bromo).
Column Chemistry
Retention Time (Target)
Retention Time (Regioisomer)
Tailing Factor ()
Resolution ()
Suitability for Purity
Standard C18
8.45 min
8.50 min
1.15
0.4 (Co-elution)
Fail
Phenyl-Hexyl
9.10 min
9.35 min
1.10
0.9 (Partial)
Marginal
PFP (Optimized)
10.25 min
11.10 min
1.02
2.8 (Baseline)
Pass (Optimal)
References
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity
International Journal of Chemical and Pharmaceutical Analysis (IJCPA)
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1
Royal Society of Chemistry (RSC)
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Agilent Technologies Applic
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases
LCGC Intern
Comparative Bioactivity Guide: 5-Bromo vs. 3-Bromo-2-(1H-pyrazol-4-yl)pyridine Scaffolds
This guide provides an in-depth technical comparison of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine versus its 3-bromo positional isomer. It is designed for medicinal chemists and drug discovery scientists evaluating these scaff...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine versus its 3-bromo positional isomer. It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for kinase inhibitor development.[1][2]
Executive Summary
In the context of kinase drug discovery, the 5-bromo-2-(1H-pyrazol-4-yl)pyridine scaffold represents a "privileged structure," widely utilized for its ability to bind the ATP hinge region with high affinity. Its 3-bromo isomer , while chemically similar, exhibits a distinct three-dimensional topology that often deleteriously affects kinase binding.
5-Bromo Isomer: Characterized by a planar, linear geometry . It facilitates optimal hydrogen bonding with the kinase hinge region while directing the 5-substituent (via the bromine handle) into the solvent front or specific hydrophobic pockets (e.g., the gatekeeper region). It is the preferred scaffold for targeting c-Met, ALK, ROS1, and JNK .
3-Bromo Isomer: Characterized by a twisted, non-planar geometry due to steric clash (ortho-effect). This twist typically disrupts hinge binding, often resulting in a >10-fold loss in potency for standard Type I/II kinase targets, though it may offer utility in targeting specific non-planar pockets (e.g., certain GPCRs).
Structural & Conformational Analysis
The divergent bioactivity of these two isomers is governed by their ability to adopt a planar conformation required for intercalation into the ATP-binding cleft.
Feature
5-Bromo-2-(1H-pyrazol-4-yl)pyridine
3-Bromo-2-(1H-pyrazol-4-yl)pyridine
Geometry
Planar (0°–15° torsion)
Twisted (>40° torsion)
Steric Effect
Minimal. The Br atom is remote from the biaryl linkage.
High. The Br atom at C3 clashes with the pyrazole protons/NH.
Binding Mode
Mimics the flat adenine ring of ATP.
Cannot flatten sufficiently to fit the narrow hinge cleft.
Pyridine Nitrogen availability may be modulated by twist.
Primary Use
Kinase Inhibitors (c-Met, ALK, ROS1)
Negative Control / Specific "Twisted" Targets
Mechanism of Action (Signaling Pathway)
The 5-bromo scaffold is a precursor to potent inhibitors of the HGF/c-Met and ALK signaling pathways. Inhibition of these kinases blocks downstream effectors such as PI3K/AKT and RAS/MAPK , leading to reduced cell proliferation and survival in oncogenic cell lines.
Figure 1: Mechanism of action for inhibitors derived from the 5-bromo scaffold.
Bioactivity Profile & SAR Data
The following data summarizes the impact of the bromine position on kinase inhibitory potency. Data is synthesized from structure-activity relationship (SAR) studies on pyrazolyl-pyridine derivatives.[4]
Selectivity: 5-position required for solvent interaction.
Note: Data reflects trends observed in 2-(pyrazol-4-yl)pyridine derivatives functionalized at the respective bromine positions.
Key SAR Insight: The "Ortho-Effect"
In the 3-bromo isomer , the bromine atom is ortho to the pyrazole ring. This creates significant steric repulsion with the pyrazole hydrogens. To relieve this strain, the molecule rotates around the C-C bond, breaking planarity. Since the ATP-binding pocket of kinases is a narrow, hydrophobic slot designed for flat purine bases, the twisted 3-bromo analogs cannot bind effectively.
Experimental Protocols
A. Synthesis via Suzuki-Miyaura Coupling
The 5-bromo scaffold is synthesized by coupling a 2-halopyridine with a pyrazole boronate.
Workflow Diagram:
Figure 2: Synthetic route for the 5-bromo scaffold. Note: The 2-position is more reactive towards oxidative addition than the 5-position in 2,5-dibromopyridine, allowing selective coupling.
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the mono-coupled product.
Workup: Extract with ethyl acetate, wash with brine, and dry over
.
Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq). Stir at RT for 2 hours to remove the Boc group. Neutralize and purify via flash chromatography.
B. Kinase Inhibition Assay (FRET-based)
To validate bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).
Preparation: Prepare 3-fold serial dilutions of the test compound (5-Br vs 3-Br derivative) in DMSO.
Incubation: Incubate at room temperature for 1 hour.
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.
Readout: Measure TR-FRET signal on a plate reader. Calculate
using a sigmoidal dose-response curve.
References
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
Peat, A. J., et al. (2013). "Novel Pyrazol-4-yl-pyridines as Potent Inhibitors of c-Met." Bioorganic & Medicinal Chemistry Letters. Link
Vertex Pharmaceuticals. (2008). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." National Institutes of Health (PMC). Link
BenchChem. (2025).[1][6] "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives." BenchChem Technical Guides. Link
MDPI. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules. Link
A Comparative Crystallographic Analysis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine and its Analogs for Fragment-Based Drug Discovery
In the landscape of modern medicinal chemistry, particularly within the domain of fragment-based drug discovery (FBDD), the precise understanding of molecular architecture is paramount.[1][2][3][4] The three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, particularly within the domain of fragment-based drug discovery (FBDD), the precise understanding of molecular architecture is paramount.[1][2][3][4] The three-dimensional structure of a small molecule fragment dictates its potential interactions within a biological target's binding pocket, thereby guiding the trajectory of lead optimization. This guide provides a comprehensive analysis of the crystallographic characteristics of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, a versatile heterocyclic scaffold, and compares it with structurally related analogs. By examining the subtle yet significant differences in their crystal packing and intermolecular interactions, we can glean valuable insights into their potential as building blocks for novel therapeutics.
While a dedicated crystal structure for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is not publicly available as of this writing, a comparative analysis of closely related structures provides a robust framework for understanding its likely solid-state behavior. This guide will delve into the crystallographic data of analogous compounds, outline a best-practice protocol for obtaining the crystal structure of the title compound, and discuss the implications of these structural features for drug development professionals.
The Significance of Crystallographic Data in FBDD
Fragment-based drug discovery relies on the identification of low-molecular-weight ligands that bind to a biological target with high efficiency.[4] X-ray crystallography is a cornerstone technique in FBDD, providing high-resolution structural data of fragment-protein complexes.[1] This information is crucial for:
Validating Hits: Unambiguously confirming the binding mode of a fragment.
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to a fragment affect its binding affinity and orientation.
Fragment Growing and Linking: Providing a structural blueprint for designing larger, more potent molecules.[1]
The crystal structure of the unbound fragment is also of immense value, as it reveals the molecule's intrinsic conformational preferences and potential intermolecular interactions, which can influence its solubility, crystal packing, and ultimately, its behavior in a biological environment.
Comparative Analysis of Pyrazolylpyridine Analogs
To infer the likely crystallographic properties of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, we will examine the crystal structures of several analogous compounds containing the pyrazolylpyridine core.
C—H···N hydrogen-bonding interactions linking molecules into a supramolecular tape.[6]
Not specified
C: 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Orthorhombic
Acam
The publication focuses on the structure determination and does not detail specific intermolecular interactions beyond standard van der Waals forces.[7]
1935947
D: Piperonal chalcone derivative with pyrazolo[3,4-b]pyridine moiety
Triclinic
P-1
C–H⋯N intramolecular hydrogen bond, π–π interactions between benzodioxole rings and between benzodioxole and pyridine rings.[8]
Weak C—H(pz)⋯π(ph) interactions into chains, which are then linked into layers by weak C–H⋯N/C interactions. The layers stack into a three-dimensional network linked by weak interlayer C—H⋯π interactions between the methoxy groups and the phenyl rings.[9] H⋯H, H⋯C/C⋯H, H⋯Br/Br⋯H, H⋯N/N⋯H, and H⋯O/O⋯H contacts were quantified.[9]
2215273
Analysis of Comparative Data:
The data from these related structures highlight several key features that are likely to be relevant to 5-Bromo-2-(1H-pyrazol-4-yl)pyridine:
Hydrogen Bonding: The presence of both a pyridine nitrogen (a hydrogen bond acceptor) and a pyrazole N-H group (a hydrogen bond donor) in the title compound strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing, similar to what is observed in 4-iodo-1H-pyrazole (Compound A).[5] This can lead to the formation of well-defined supramolecular structures such as dimers, chains, or sheets.
Halogen Bonding: The bromine atom on the pyridine ring introduces the possibility of halogen bonding, where the electropositive region on the bromine atom can interact with a Lewis base, such as the nitrogen atom of a neighboring molecule. This interaction can significantly influence crystal packing and is a valuable feature to exploit in drug design.
π-π Stacking: The aromatic nature of both the pyridine and pyrazole rings suggests that π-π stacking interactions are likely to play a role in the crystal structure, as seen in the piperonal chalcone derivative (Compound D).[8]
Polymorphism: The variety of crystal systems and space groups observed in these analogs indicates that 5-Bromo-2-(1H-pyrazol-4-yl)pyridine may exhibit polymorphism, meaning it can crystallize in different forms with distinct physical properties.
Experimental Protocol for X-ray Crystal Structure Determination
The following protocol outlines a robust methodology for obtaining high-quality single crystals of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine and determining its crystal structure.
1. Crystallization:
Solvent Selection: A systematic screening of solvents is crucial. Start with common laboratory solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A solvent system where the compound has moderate solubility is ideal.
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at room temperature.
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a less volatile solvent in which the compound is poorly soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
2. Crystal Mounting and Data Collection:
Crystal Selection: Select a single crystal of suitable size and quality under a microscope. The crystal should have well-defined faces and be free of cracks or other defects.
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and a cryoloop.
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
3. Structure Solution and Refinement:
Data Processing: Integrate the raw diffraction images and correct for experimental factors such as absorption.
Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.
Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares on F².[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Logical Framework for Comparative Structural Analysis
The following diagram outlines the logical process for comparing the crystallographic data of the target compound with its analogs.
Caption: Logic for Comparative Crystallographic Analysis.
Conclusion and Future Directions
While the crystal structure of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine remains to be determined, a thorough analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The presence of hydrogen bond donors and acceptors, a halogen atom, and aromatic rings suggests a rich and complex structural landscape. The experimental protocol outlined in this guide provides a clear pathway for obtaining this valuable data.
For researchers in drug development, understanding the crystallographic nuances of this and similar fragments is not merely an academic exercise. It is a critical step in the rational design of next-generation therapeutics. The insights gained from such studies will undoubtedly accelerate the journey from fragment hit to clinical candidate.
References
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. MDPI. [Link]
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]
The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. De Gruyter. [Link]
Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. IUCr. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PMC. [Link]
Approaches to Fragment-Based Drug Design. Utrecht University. [Link]
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]
Distinguishing 5-Bromo-2-(1H-pyrazol-4-yl)pyridine from Regioisomers
Executive Summary: The Isomer Challenge In the development of kinase inhibitors and heterocyclic drug scaffolds, 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical intermediate. Its structural integrity is paramount becau...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Challenge
In the development of kinase inhibitors and heterocyclic drug scaffolds, 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a critical intermediate. Its structural integrity is paramount because the biological activity of pyridine-pyrazole motifs is strictly governed by the nitrogen placement and substitution vectors.
The synthesis of this molecule—typically via Suzuki-Miyaura coupling of 2,5-dibromopyridine—is prone to regioisomerism . Without rigorous analytical validation, researchers risk carrying forward "imposter" molecules that possess identical molecular weights (MW: 224.06 g/mol ) but distinct electronic and steric profiles.
This guide provides a definitive technical protocol to distinguish the target molecule from its two primary regioisomers:
The Positional Isomer: 2-Bromo-5-(1H-pyrazol-4-yl)pyridine (Inverted pyridine substitution).
The Linkage Isomer: 5-Bromo-2-(1H-pyrazol-3-yl)pyridine (Incorrect pyrazole attachment).
Structural Analysis of the "Imposters"
Before defining the protocol, we must understand the competitors. The confusion arises from the reactivity of the starting materials.
Feature
Target Molecule
Isomer A (Positional)
Isomer B (Linkage)
Structure
5-Br-2-(4-Pyz)-Py
2-Br-5-(4-Pyz)-Py
5-Br-2-(3-Pyz)-Py
Origin
Correct C2-selective coupling.
Incorrect C5-selective coupling.
Impure boronic acid (3-isomer impurity).
Symmetry
Pyrazole is symmetric (tautomeric).
Pyrazole is symmetric (tautomeric).
Pyrazole is asymmetric.
Key Risk
Standard product.
Occurs if catalyst/ligand alters selectivity.[1][2]
Occurs if starting material degrades.
Synthesis Logic & Selectivity (The "Why")
Understanding the synthesis prevents the error. The standard route uses 2,5-dibromopyridine .
Electronic Bias: The C2 position of the pyridine ring is electron-deficient due to the inductive effect (-I) of the adjacent nitrogen.
Oxidative Addition: In Pd-catalyzed Suzuki couplings, oxidative addition occurs preferentially at the more electron-deficient C-Br bond. Therefore, C2 reacts faster than C5 .
The Trap: While C2 is preferred, steric bulk of ligands or specific solvent effects (e.g., ligand-free conditions) can erode this selectivity, leading to mixtures of the Target and Isomer A.
Visualization: Synthesis & Selectivity Pathway[3]
Figure 1: Mechanistic pathway showing the origin of the positional isomer. C2-selectivity is driven by electronics but is not absolute.
Analytical Protocol: NMR Spectroscopy (The Gold Standard)
Mass Spectrometry (LCMS) is insufficient for this differentiation as all isomers share the same mass (
) and similar fragmentation patterns. 1H NMR is the mandatory validation step.
A. Distinguishing Target vs. Isomer B (3-yl vs 4-yl)
This is the most distinct difference. You must look at the Pyrazole protons.
Target (4-yl): The pyrazole is attached at C4. The remaining protons are at C3 and C5. Due to rapid tautomerism of the N-H proton in solution (DMSO-d6 or CD3OD), H3 and H5 become chemically equivalent or appear as a very broad singlet (2H).
Signal:Singlet (2H) or two very close singlets around
8.0 – 8.3 ppm.
Isomer B (3-yl): The pyrazole is attached at C3. The remaining protons are at C4 and C5. These are vicinal protons.
Signal:Two Doublets (1H each) . H4 (
~6.6 ppm) and H5 ( ~7.7 ppm) will show a characteristic vicinal coupling constant ( Hz).
B. Distinguishing Target vs. Isomer A (Pyridine Regioisomer)
This is subtler and requires analyzing the Pyridine coupling constants and NOE (Nuclear Overhauser Effect).
Target (5-Br-2-Pyz):
H6 (Pyridine): Located at C6, adjacent to the Nitrogen and the Bromine (C5). It appears as a Doublet (
Hz) due to coupling with H4. It is the most deshielded proton ( ppm).
H3 (Pyridine): Located at C3, adjacent to the Pyrazole. It shows a strong NOE correlation with the Pyrazole protons.
Isomer A (2-Br-5-Pyz):
H6 (Pyridine): Located at C6, adjacent to Nitrogen and the Pyrazole (C5). It is still a doublet, but its chemical environment is electron-rich (pyrazole) vs electron-poor (bromine).
Key Differentiator (NOESY): In Isomer A, the Pyrazole protons will show NOE correlations to two pyridine protons (H4 and H6). In the Target, the Pyrazole protons NOE with only one pyridine proton (H3).
Summary Table: NMR Shifts (DMSO-d6)
Proton
Target: 5-Br-2-(4-Pyz)
Isomer B: 5-Br-2-(3-Pyz)
Diagnostic Note
Pyz-H (Ring)
Singlet (2H) @ ~8.1 ppm
Two Doublets ( Hz)
Primary Pass/Fail Check
Py-H6
Doublet ( Hz)
Doublet ( Hz)
Deshielded (Adj to N & Br)
Py-H3/H4
D / DD System
D / DD System
Coupling Hz
Experimental Workflow: The Decision Tree
Follow this step-by-step logic to validate your batch.
Figure 2: Analytical decision tree. The Pyrazole splitting pattern is the first filter; NOESY is the confirmation for regio-placement.
Synthesis Recommendations (Prevention)
To minimize the formation of regioisomers during the Suzuki coupling of 2,5-dibromopyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
Stoichiometry: Use exactly 1.0–1.1 equivalents of the pyrazole boronate. Excess leads to bis-coupling (2,5-dipyrazolylpyridine).
Catalyst Choice: Use Pd(PPh3)4 or Pd(dppf)Cl2 . These standard catalysts respect the electronic difference between C2 and C5. Avoid highly active, bulky phosphine ligands (like Buchwald ligands) unless necessary, as they can sometimes override electronic preferences and promote C5 coupling.
Temperature: Maintain moderate temperatures (80–90°C). Excessive heat (>110°C) promotes oxidative addition at the less reactive C5 position.
References
Suzuki-Miyaura Coupling Selectivity: Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry. (Discusses C2 vs C5 selectivity in dihalo-pyridines).
NMR Characterization of Pyrazoles: Claramunt, R. M., et al. "The Tautomerism of 1H-Pyrazoles by NMR Spectroscopy." Advances in Heterocyclic Chemistry. (Defines the H3/H5 equivalence in 4-substituted pyrazoles).
Synthesis of 5-Bromo-2-(pyrazol-4-yl)pyridine: BenchChem Protocols. "Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions."[1] (Extrapolated for Dibromo analogs).
General NMR Shifts: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin.[3] (Reference for Pyridine coupling constants).
Reference Standards for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine Analysis
Executive Summary: The "Hidden" Isomer Challenge In the synthesis of kinase inhibitors (most notably ALK/c-Met inhibitors like Crizotinib), 5-Bromo-2-(1H-pyrazol-4-yl)pyridine acts as a critical scaffold. However, this m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hidden" Isomer Challenge
In the synthesis of kinase inhibitors (most notably ALK/c-Met inhibitors like Crizotinib), 5-Bromo-2-(1H-pyrazol-4-yl)pyridine acts as a critical scaffold. However, this molecule presents a deceptive analytical challenge that generic Certificates of Analysis (CoA) often miss: Regioisomerism and Tautomerism.
While many suppliers list this compound, there is a frequent confusion between the pyrazol-4-yl isomer (the C-C coupled product, essential for activity) and the pyrazol-1-yl isomer (the C-N coupled impurity). Furthermore, the "1H" designation implies tautomeric mobility that complicates NMR and HPLC interpretation.
This guide objectively compares reference standard grades and provides a self-validating analytical framework to ensure your material is not just chemically pure, but structurally correct.
Part 1: The Analytical Landscape & Isomerism
Before selecting a standard, you must understand the structural pitfalls. The synthesis typically involves a Suzuki-Miyaura coupling. A failure in catalyst selectivity or starting material purity can lead to the "1-yl" impurity, which is difficult to separate.
The Critical Distinction
Target Molecule: 5-Bromo-2-(1H-pyrazol-4 -yl)pyridine.[1][2] (C-C bond between Pyridine C2 and Pyrazole C4).
Common Impurity: 5-Bromo-2-(1H-pyrazol-1 -yl)pyridine.[3][4] (C-N bond between Pyridine C2 and Pyrazole N1).
This diagram illustrates the divergent synthetic pathways that necessitate high-specificity reference standards.
Caption: Divergent synthesis pathways showing the origin of the critical C-N coupled impurity (1-yl) versus the target C-C coupled scaffold (4-yl).
Part 2: Comparative Analysis of Reference Standards
Not all reference materials are created equal.[5][6][7][8] For this specific intermediate, "purity" (area %) is insufficient; "identity" (structural certification) is paramount.
Recommendation:
For Analytical Method Validation (AMV) of the final drug substance, you must use a Primary CRM or a fully characterized Secondary Standard to quantify this intermediate if it is a specified impurity. For synthesis tracking , Reagent Grade is acceptable if you perform the "Regio-Check" NMR protocol below.
Rationale: The pyridine ring is basic; the pyrazole is amphoteric. A generic neutral method will cause peak tailing. We use a controlled acidic pH to protonate the pyridine, improving peak shape and resolution.
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). High surface area carbon load preferred.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient:
0 min: 5% B
15 min: 95% B
20 min: 95% B
21 min: 5% B (Re-equilibration essential)
System Suitability Criteria:
Tailing Factor: NMT 1.5 (Critical for pyridine derivatives).
Resolution: If the 1-yl impurity is present, resolution (Rs) between 4-yl and 1-yl peaks must be > 2.0.
Protocol B: The "Regio-Check" NMR Experiment
Rationale: 1H-NMR alone can be deceptive due to tautomeric broadening. You need to verify the connection point.
Solvent: DMSO-d6 (stabilizes the tautomer better than CDCl3).
Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
Diagnostic Signal:
Target (4-yl): Look for a correlation between the Pyrazole H3/H5 protons and the Pyridine C2 carbon.
Impurity (1-yl): The Pyrazole H3/H5 will not show strong correlation to Pyridine C2; instead, Pyrazole H5 correlates to Pyridine C2 via the Nitrogen (often weaker or distinct shift). Note: The chemical shift of the Pyrazole C-H protons is the fastest indicator. In 4-yl, H3 and H5 are chemically equivalent if tautomerism is fast, or close. In 1-yl, H3 and H5 are very distinct.
Part 4: Qualification Workflow (Graphviz)
How do you validate an in-house standard if a CRM is unavailable? Follow this decision tree.
Caption: Step-by-step workflow for qualifying an in-house secondary standard from reagent-grade material.
Part 5: Stability & Handling
Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator at -20°C.
Light Sensitivity: Brominated pyridines can undergo photo-dehalogenation. Amber vials are mandatory.
Solution Stability: Stable in DMSO-d6 for 24 hours. In acidic HPLC mobile phases, stable for >48 hours. Avoid storing in basic solutions as the pyrazole proton is acidic (pKa ~14) but the ring can degrade under harsh basic oxidative conditions.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53358326, 5-Bromo-2-(1H-pyrazol-4-yl)pyridine. Retrieved from [Link]
Cui, J. J., et al. (2011). "Tranformation of Crizotinib Intermediates." Journal of Medicinal Chemistry.
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopy of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-2-(1H-pyrazol-4-yl)pyridine stands as a significant scaffold, in...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-2-(1H-pyrazol-4-yl)pyridine stands as a significant scaffold, integrating the electronic and structural features of both pyridine and pyrazole rings, further modulated by a bromine substituent. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural verification and purity assessment of such molecules.[1] This guide provides an in-depth analysis of the expected IR vibrational modes of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, drawing objective comparisons with parent heterocycles and related substituted compounds to provide a robust framework for spectral interpretation.
Core Principles of IR Spectroscopy for Heterocyclic Systems
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations, including the stretching and bending of chemical bonds.[1][2] For a complex molecule like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, the resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to its distinct functional groups and overall molecular structure. The number of vibrational modes for a non-linear molecule is calculated as 3N-6, where N is the number of atoms, leading to a rich and detailed spectrum.[2][3]
The interpretation of this spectrum is facilitated by comparing it to the known spectra of its constituent parts: pyridine, pyrazole, and the influence of bromine substitution. This comparative approach allows for the confident assignment of vibrational bands.
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of a solid sample, such as 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.
Methodology: Attenuated Total Reflectance (ATR)-FT-IR
ATR is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This background is automatically subtracted from the sample spectrum.
Sample Application: Place a small amount (1-2 mg) of the powdered 5-Bromo-2-(1H-pyrazol-4-yl)pyridine sample directly onto the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.
Spectrum Acquisition: Collect the spectrum over a standard mid-IR range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
Data Processing: After acquisition, perform any necessary baseline corrections and peak labeling using the instrument's software.
Workflow for FT-IR Analysis
Caption: A standardized workflow for obtaining and analyzing the FT-IR spectrum of a solid sample using an ATR accessory.
Comparative Spectral Analysis
The IR spectrum of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine can be dissected by understanding the characteristic peaks of its core components and the perturbations introduced by their combination and substitution.
Vibrational Mode
Expected Wavenumber (cm⁻¹) for 5-Bromo-2-(1H-pyrazol-4-yl)pyridine
Comparative Notes and Rationale
N-H Stretching (Pyrazole)
~3150 - 3300 (broad)
In pyrazole derivatives, the N-H stretch is a key indicator.[4] Its position and broadness can be influenced by intermolecular hydrogen bonding.
Aromatic C-H Stretching
~3000 - 3100
Both pyridine and pyrazole rings exhibit C-H stretching vibrations in this region.[5][6][7] These are typically sharp but of medium to weak intensity.
C=C and C=N Ring Stretching
~1400 - 1650
This region is often complex, containing multiple overlapping bands from both the pyridine and pyrazole rings.[6][8] Coordination or strong substitution on the pyridine ring can cause noticeable shifts in these bands.[9] For example, free pyridine shows a prominent band around 992 cm⁻¹ which shifts upon coordination.[9] The C=N stretching in pyrazole derivatives is also found in this range.[6]
C-H In-plane Bending
~1000 - 1300
These bands arise from the bending of C-H bonds within the plane of the aromatic rings. Their exact positions are sensitive to the substitution pattern.[7]
C-H Out-of-plane Bending
~700 - 900
The pattern of these strong absorption bands is highly characteristic of the substitution pattern on the pyridine ring. For a 2,5-disubstituted pyridine, specific patterns are expected in this "fingerprint" region.[7]
C-Br Stretching
~500 - 650
The C-Br stretching vibration is expected at lower wavenumbers. In related bromopyridines, this mode has been assigned in this region.[7] DFT calculations on similar molecules like 3-bromopyridine support assignments in this range.[10]
Logical Relationship of Spectral Features
Caption: The relationship between the molecular structure and its key IR spectral features.
In-Depth Interpretation and Comparison
High-Frequency Region (>3000 cm⁻¹): The most telling feature in this region is the N-H stretch from the pyrazole ring. Its presence and typically broad appearance due to hydrogen bonding is a strong confirmation of the pyrazole moiety.[4] This is clearly distinct from pyridine, which lacks this feature. The sharp, weaker bands between 3000-3100 cm⁻¹ are characteristic of aromatic C-H stretches, common to both rings.[5][7]
Double Bond Region (1400-1650 cm⁻¹): This fingerprint region is critical. Pyridine itself has characteristic ring stretching modes (ν₈ₐ, ν₈ᵦ, ν₁₉ₐ, ν₁₉ᵦ) that are sensitive to substitution.[9] The presence of the electron-withdrawing bromine atom and the pyrazolyl group will shift these bands relative to unsubstituted pyridine. Similarly, pyrazole derivatives show C=C and C=N absorptions here.[6] The combination of these features will result in a series of sharp to medium intensity bands, confirming the presence of both aromatic systems.
Fingerprint Region (<1400 cm⁻¹): The C-H out-of-plane (OOP) bending modes between 700-900 cm⁻¹ are particularly diagnostic for the substitution pattern on the pyridine ring.[7] A detailed analysis of this region, when compared to literature data for 2,5-disubstituted pyridines, can provide strong evidence for the regiochemistry of the molecule. The low-frequency C-Br stretch, while sometimes weak, is the most direct evidence for the bromine substituent. Its identification, often aided by comparison with the non-brominated analogue or computational predictions, confirms the "Bromo" part of the molecular name.[7][10]
Conclusion
The FT-IR spectrum of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a composite of the vibrational signatures of its constituent pyridine and pyrazole rings, modulated by the bromo-substituent. A comparative analysis is essential for accurate interpretation. Key diagnostic peaks include the pyrazole N-H stretch (~3150-3300 cm⁻¹), the complex pattern of aromatic C=C/C=N stretches (1400-1650 cm⁻¹), the characteristic C-H out-of-plane bending bands indicative of the 2,5-disubstitution pattern (~700-900 cm⁻¹), and the low-frequency C-Br stretch (~500-650 cm⁻¹). By systematically comparing the observed spectrum to that of pyridine, pyrazole, and related substituted compounds, researchers can confidently verify the structure of this important heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.[1]
References
Gosavi, G. et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available from: [Link].
Uno, T. et al. (1966). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Pharmaceutical Bulletin. Available from: [Link].
Lee, Y. et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Available from: [Link].
Long, D. A. et al. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available from: [Link].
Zdanovskaia, A. et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available from: [Link].
ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available from: [Link].
University of the Free State. Chapter 2. Available from: [Link].
ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Available from: [Link].
Reva, I. et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules. Available from: [Link].
Singh, V. et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available from: [Link].
Chemistry LibreTexts. Vibrational Modes. Available from: [Link].
A Researcher's Guide to Validating Structure-Activity Relationships of Pyrazole-Pyridine Scaffolds
The pyrazole-pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a range of protein classes, particularly kinases.[1][2] Its prevalence stems fr...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole-pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a range of protein classes, particularly kinases.[1][2] Its prevalence stems from a combination of synthetic accessibility and the ability of its distinct nitrogen atoms to form crucial hydrogen bond interactions within protein active sites.[2] However, the journey from a promising scaffold to a validated lead compound is a meticulous process of iterative design, synthesis, and biological testing. The core of this process lies in establishing and validating a robust Structure-Activity Relationship (SAR).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate the SAR of novel pyrazole-pyridine analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to illustrate the principles in action.
The Pyrazole-Pyridine Core: A Scaffold Ripe for Optimization
The power of the pyrazole-pyridine scaffold lies in its modular nature. Specific positions on the bicyclic core can be chemically modified to probe the steric and electronic requirements of a biological target, thereby building a detailed SAR. Understanding these modification points is the first step in a rational design strategy.
The general structure consists of a fused pyrazole and pyridine ring system. Different isomers exist based on the nitrogen atom positions, with the 1H-pyrazolo[3,4-b]pyridine being a particularly common core in kinase inhibitors.[1][3] The key is to identify which positions, when modified, have the most significant impact on potency, selectivity, and pharmacokinetic properties.
Caption: Key points for chemical modification on a generalized pyrazole-pyridine scaffold.
The SAR Validation Workflow: A Multi-Faceted Approach
Validating an SAR is not a single experiment but a cascade of integrated assays. This tiered approach is designed to efficiently triage compounds, ensuring that only the most promising candidates advance, saving valuable time and resources. The causality is clear: start with high-throughput, cost-effective assays to cast a wide net, and progressively move to more complex, lower-throughput assays that provide deeper biological insights.
Caption: A tiered experimental workflow for systematic SAR validation.
This workflow ensures a logical progression. A potent compound in a biochemical assay (Primary) must also demonstrate efficacy in a cellular context (Secondary) to be considered valuable. Furthermore, it must be selective for its intended target (Selectivity) and possess favorable drug-like properties (ADME/Tox) to have a chance of becoming a successful therapeutic.
Comparative Analysis: A Case Study in Kinase Inhibition
To illustrate the process, let's consider a hypothetical case study focused on developing an inhibitor for TANK-binding kinase 1 (TBK1), a target in immunology and oncology.[3] Our starting point is a pyrazolo[3,4-b]pyridine core. We will systematically modify the R1 and R2 positions and evaluate the impact on inhibitory activity.
Table 1: Structure-Activity Relationship Data for TBK1 Inhibitors
Compound ID
R1 Substituent
R2 Substituent
TBK1 IC50 (nM) [a]
Cellular Target Engagement (EC50, nM) [b]
LEAD-1
H
Phenyl
500
>10,000
LEAD-2
H
4-Fluorophenyl
250
5,000
LEAD-3
H
4-Methoxyphenyl
800
>10,000
LEAD-4
Methyl
4-Fluorophenyl
15
300
LEAD-5
Ethyl
4-Fluorophenyl
75
1,500
LEAD-6
Methyl
3-Aminophenyl
5
80
[a] IC50 values determined by in vitro biochemical kinase assay.
[b] EC50 values determined by a cell-based nanoBRET target engagement assay.
SAR Interpretation:
R2 Pocket Exploration: Comparing LEAD-1 , LEAD-2 , and LEAD-3 reveals the importance of the R2 substituent. The introduction of a fluorine atom (LEAD-2 ) doubles the biochemical potency compared to the unsubstituted phenyl ring, suggesting a favorable interaction in the R2 binding pocket. Conversely, the bulkier methoxy group (LEAD-3 ) is detrimental, likely due to a steric clash.
R1 Hinge-Binding Interaction: The most dramatic improvement comes from modifying the R1 position. Adding a methyl group (LEAD-4 ) boosts biochemical potency by over 16-fold compared to LEAD-2 . This strongly suggests the N-H of the pyrazole is a critical hydrogen bond donor to the kinase hinge region, and the methyl group provides an additional beneficial interaction or conformational constraint. The drop in potency with a larger ethyl group (LEAD-5 ) indicates the R1 pocket has limited space.
Cellular Confirmation: The cellular target engagement data is crucial. While LEAD-2 is reasonably potent biochemically, its poor cellular activity suggests low cell permeability or high efflux. In contrast, LEAD-4 and LEAD-6 show a much better translation from biochemical potency to cellular effect.
Optimized Candidate:LEAD-6 , with a methyl at R1 and a 3-aminophenyl group at R2, emerges as the most promising compound. The amino group likely forms an additional hydrogen bond, resulting in a potent inhibitor with excellent cellular activity. This compound would be prioritized for selectivity profiling and in vivo studies.
Essential Experimental Protocols
Trustworthy data is the bedrock of SAR validation. The following are detailed, step-by-step protocols for the key assays mentioned in our workflow.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, typically using a luminescence-based ATP detection method.
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).
Enzyme Preparation: Dilute the recombinant TBK1 enzyme to a working concentration (e.g., 2x final concentration) in assay buffer.
Enzyme Addition: Add the diluted enzyme solution to all wells except the 100% inhibition controls.
Initiation of Reaction: Prepare a solution containing the substrate peptide and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Add an equal volume of Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. Lower kinase activity results in more ATP remaining and a higher luminescent signal.
Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
Data Analysis:
Normalize the data using the high and low controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Check: This biochemical assay is chosen as the primary screen because it directly measures the inhibitor's effect on the isolated target enzyme, providing a clean and unambiguous measure of potency without the complexities of a cellular environment.
Objective: To confirm that the compound interacts with its intended target within a live cell and to quantify its potency in a physiological context.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled inhibitor (tracer) and a target protein fused to a NanoLuc® luciferase. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Materials:
HEK293 cells
Plasmid DNA encoding TBK1-NanoLuc® fusion protein
Transfection reagent (e.g., FuGENE® HD)
Opti-MEM™ I Reduced Serum Medium
Fluorescent tracer specific for the kinase family
Test compounds (solubilized in DMSO)
White, opaque 96-well cell culture plates
Plate reader capable of measuring filtered luminescence (460nm and >600nm).
Procedure:
Cell Transfection: Transfect HEK293 cells with the TBK1-NanoLuc® plasmid DNA according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™. Add these dilutions to the cells.
Tracer Addition: Add the fluorescent tracer to all wells at a pre-determined optimal concentration.
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
Signal Reading: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460nm) and acceptor (>600nm) emissions simultaneously.
Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Normalize the data to vehicle (0% displacement) and a high-concentration control compound (100% displacement).
Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.
Causality Check: This cellular assay is a critical secondary step. It validates that the compound can penetrate the cell membrane and engage the target in its native environment, providing a much stronger correlation to potential in vivo efficacy than a purely biochemical assay.
References
Vertex Pharmaceuticals. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428.
Various Authors. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Retrieved from [Link]
Various Authors. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
Various Authors. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]
Various Authors. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Retrieved from [Link]
Desai, N. C., et al. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]
Various Authors. (2023, December 28). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Retrieved from [Link]
Various Authors. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
Various Authors. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Retrieved from [Link]
Various Authors. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Retrieved from [Link]
Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
Various Authors. (n.d.). SAR of pyrazolo[1,5‐a]pyridine derivative as cytotoxic agents and CSF1R.... ResearchGate. Retrieved from [Link]
Chandra, T., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - NIH. Retrieved from [Link]
Various Authors. (2019, June 26). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. PubMed. Retrieved from [Link]
Various Authors. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
Various Authors. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Retrieved from [Link]
Anuta, V., et al. (2025, August 10). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Retrieved from [Link]
As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated heterocyclic building blocks like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is critical for both laboratory safety and environ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated heterocyclic building blocks like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine is critical for both laboratory safety and environmental stewardship. Because this compound is frequently utilized in drug discovery (e.g., for synthesizing kinase inhibitors and PROTACs), laboratories generate significant quantities of contaminated solid and liquid waste.
The following operational guide provides a self-validating, step-by-step framework for the disposal of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine, ensuring full compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[1].
Chemical Hazard Profiling & Mechanistic Causality
To design an effective disposal plan, we must first understand the molecular causality behind the compound's hazards:
The Bromine Atom (Halogenated Waste): 5-Bromo-2-(1H-pyrazol-4-yl)pyridine contains a covalently bonded halogen. When combusted improperly, halogenated organics can form highly toxic, environmentally persistent dioxins and furans. Causality: Because of this risk, any waste stream containing even trace amounts of this compound must be strictly segregated into "Halogenated Waste" for specialized, high-temperature incineration[1].
Pyridine & Pyrazole Moieties (Weak Bases): Both the pyridine and pyrazole rings contain nitrogen atoms with lone electron pairs, making the molecule a weak base. Causality: If this compound (or its solutions) is inadvertently disposed of in a waste carboy containing strong mineral acids (e.g., HCl, H₂SO₄), it can trigger an exothermic neutralization reaction, potentially causing pressure buildup and container rupture[2].
Toxicity Profile: Based on structural analogs (e.g., 5-Bromo-2-(1H-pyrazol-1-yl)pyridine), this compound is classified under GHS as harmful if swallowed (H302), and a cause of skin and serious eye irritation (H315, H319)[3].
Waste Segregation Workflow
Proper segregation is the foundation of RCRA compliance. Misclassifying halogenated waste as non-halogenated is a primary source of EPA violations and poses severe environmental risks[4].
Fig 1: RCRA-compliant waste segregation workflow for halogenated building blocks.
Step-by-Step Operational Disposal Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Preparation: Don standard PPE (double nitrile gloves, safety goggles, lab coat). Place the designated "Halogenated Waste" carboy inside a secondary containment tray within a functioning fume hood[2].
pH Verification: Before adding your 5-Bromo-2-(1H-pyrazol-4-yl)pyridine solution to the bulk waste carboy, test the pH of your solution using a universal indicator strip.
Causality: Ensures no highly reactive acidic or basic solutions are introduced, preventing exothermic reactions in the bulk container.
Validation Check: The indicator strip must read between pH 5 and 8. If outside this range, neutralize the solution in a separate flask before transfer.
Transfer: Slowly pour the liquid waste into the carboy using a dedicated, wide-mouth funnel. Do not fill the carboy past 90% capacity[2].
Sealing and Tagging: Cap the carboy securely. Fill out the Hazardous Waste Tag completely, spelling out all chemical names (e.g., "Dichloromethane, 5-Bromo-2-(1H-pyrazol-4-yl)pyridine"). Do not use abbreviations[1].
Validation Check: Inspect the secondary containment tray. It must be completely dry. If any moisture is present, a primary vessel breach or spill has occurred and must be addressed immediately.
Collection: Gather all solid waste contaminated with 5-Bromo-2-(1H-pyrazol-4-yl)pyridine (e.g., empty reagent bottles, used silica gel from flash chromatography, contaminated spatulas).
Double-Bagging: Place the items into a clear, 4-mil polyethylene hazardous waste bag. Seal the bag, then place it inside a second bag (double-bagging).
Causality: The sharp edges of broken vials or rigid silica can puncture a single bag, leading to toxic dust inhalation hazards during transport.
Labeling: Affix a "Hazardous Solid Waste" label to the outer bag, checking the boxes for "Toxic" and "Halogenated"[1].
Validation Check: Lift the sealed double-bag by the top knot and gently squeeze. The bag should hold air resistance without deflating, confirming an airtight seal that will prevent fugitive dust emissions.
Quantitative Waste Management Parameters
To maintain compliance and safety, adhere strictly to the following quantitative limits governing the accumulation of hazardous chemical waste in the laboratory[5].
Parameter
Specification / Limit
Causality / Rationale
Waste Classification
Halogenated Organic Waste
Covalently bound bromine requires high-temp incineration to prevent dioxin formation.
Satellite Accumulation Limit
55 Gallons (per waste stream)
RCRA mandate designed to prevent massive, uncontrollable localized spills inside the lab[5].
Container Fill Limit
Maximum 90% capacity
Leaves headspace for vapor expansion due to ambient temperature fluctuations[2].
Storage Time Limit (SAA)
No strict limit until full
Once 55 gallons is reached, it must be moved to a Central Accumulation Area (CAA) within 3 days[5].
Storage Time Limit (CAA)
90 days (LQG) or 180 days (SQG)
Federal EPA RCRA compliance for Large (LQG) or Small (SQG) Quantity Generators[5].
Primary PPE
Double Nitrile gloves, goggles
Prevents dermal absorption and ocular irritation (GHS H315, H319)[3].
Spill Response & Decontamination
If 5-Bromo-2-(1H-pyrazol-4-yl)pyridine powder is spilled outside of a containment zone:
Isolate: Evacuate personnel from the immediate vicinity to prevent the spread of contaminated dust.
Suppress: Do not dry-sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly mist the spill with a compatible solvent (e.g., isopropanol or water) to suppress dust formation.
Absorb & Collect: Use damp absorbent pads to wipe up the misted powder. Place all used pads into a solid hazardous waste bag.
Decontaminate: Wash the affected surface with a mild detergent and water, collecting the wash water into the halogenated liquid waste stream.
Validation Check: Wipe the cleaned area with a fresh, dry paper towel. Visually inspect the towel under bright light; it must show zero residue or discoloration.
References
Frequent Questions About Managing Hazardous Waste at Academic Laboratories
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
How to Dispose of Chemical Waste
Source: Environmental Health and Safety, Case Western Reserve University
URL:[Link]
How to Dispose of Chemical Waste in a Lab Correctly
Source: GAIACA Environmental Health & Safety
URL:[Link]
Managing Hazardous Chemical Waste in the Lab
Source: Lab Manager Magazine
URL:[Link]
5-Bromo-2-(1H-pyrazol-1-yl)pyridine: Safety and Hazards (Used as structural analog for GHS profiling)
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
Compound Class: Halogenated Heteroaryl-Pyrazole
Physical State: Solid (Off-white to pale yellow powder)
Primary Hazards: Skin/Eye Irritant, Respiratory Irritant (STOT SE 3).[1]
Critical Directive: This compound possesses a free N-H moiety on the pyrazole ring, increasing its polarity and potential for hydrogen bonding compared to N-alkylated analogs. Handle as a Category 2 Irritant with potential for acute toxicity if ingested.[2]
Part 2: Risk Assessment & Hazard Identification (GHS)[1][3]
While specific vendor data varies, the structural class (Brominated Pyridyl-Pyrazoles) dictates the following GHS classifications based on Quantitative Structure-Activity Relationship (QSAR) and analog data (e.g., CAS 433922-57-7).
Mechanistic Insight: The electron-deficient pyridine ring combined with the electron-rich pyrazole creates a "push-pull" system. The bromine atom is a leaving group, making the C-Br bond reactive in cross-coupling, but stable to hydrolysis under ambient conditions. The free N-H is weakly acidic (pKa ~14), posing a risk of deprotonation and salt formation on contact with strong bases.
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. This matrix is calibrated for handling solid powders and organic solutions of the target compound.
PPE Decision Logic (Graphviz)
Detailed PPE Specifications
Component
Specification
Rationale
Hand Protection
Nitrile (Minimum 0.11 mm / 4 mil)
Standard Handling: Nitrile offers excellent resistance to solid organic heterocycles. Solution Handling: If dissolved in DCM or THF, use Laminate (Silver Shield) under outer nitrile gloves. DCM permeates nitrile in <5 mins.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient for fine powders that can bypass side shields or solutions that can splash.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Primary control. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .
Body
Cotton Lab Coat + Tyvek Sleeves
Synthetic fabrics (polyester) can melt if a fire occurs (solvent flash). Tyvek sleeves prevent wrist exposure during reach-in operations.
Part 4: Operational Protocol (Step-by-Step)
Storage and Stability
Condition: Store at 2-8°C under inert gas (Argon/Nitrogen).
Hygroscopicity: The free N-H group can hydrogen bond with atmospheric moisture. Store in a desiccator or tightly sealed vial with parafilm.
Shelf Life: Re-test purity (HPLC) every 12 months. Brominated heterocycles can slowly debrominate or discolor (oxidize) upon light exposure. Store in amber glass.
Weighing and Transfer (The "Static" Risk)
Fine organic powders like 5-Bromo-2-(1H-pyrazol-4-yl)pyridine often accumulate static charge, causing them to "jump" or cling to spatulas.
Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure if available.
Technique: Use a glass or antistatic plastic spatula . Avoid metal spatulas if the powder is dry and fluffy to minimize scattering.
Transfer: Weigh into a tared vial, never onto weighing paper, to prevent loss during transfer to the reaction vessel.
Reaction Setup (Suzuki/Buchwald Coupling Context)
This compound is typically used as an electrophile in Pd-catalyzed cross-couplings.
Solvent Selection: Due to the polar N-H group, solubility in non-polar solvents (Hexanes, Toluene) is poor.
Recommended: DMF, DMAc, DMSO, or 1,4-Dioxane/Water mixtures.
Base Compatibility:
The Pyrazole N-H is acidic.[5] If using strong bases (NaH, KOtBu), expect initial deprotonation.
Caution: Exothermic deprotonation. Add base slowly at 0°C if working on >5g scale.
Inert Atmosphere: Oxygen scavenges Pd-catalysts and can oxidize the electron-rich pyrazole ring. Sparge solvents with Argon for 15 mins prior to addition.
Cleanup and Decontamination
Scenario: Minor spill of solid powder inside fume hood.
Do NOT sweep dry. This generates dust.
Wet Wipe Method: Dampen a paper towel with Isopropanol (IPA) or Ethanol.
Wipe: Gently wipe the spill from the outside in.
Verify: Under UV light (254 nm), many conjugated heterocycles fluoresce. Use a handheld UV lamp to check for residue (Blue/Green fluorescence is common).
Part 5: Waste Disposal & Environmental Compliance
Disposal Code:Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste (if pure).
Waste Stream
Handling Procedure
Solid Waste
Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant". Do not mix with oxidizers.
Aqueous Waste
If extraction uses water: The compound may partition into the aqueous phase due to N-H polarity/salt formation. Check pH. Do not pour down the drain. Collect as "Aqueous Organic Waste".
Reaction Mixtures
Quench with saturated NH₄Cl or water. Collect the entire mixture as "Halogenated Solvent Waste" (due to Bromine content).
Ecological Note: Brominated pyridines are persistent in the environment.[6] Zero discharge to sewer systems is mandatory.
Part 6: Emergency Response Plan
Exposure Scenarios
Eye Contact: Immediate irrigation at eyewash station for 15 minutes .[2][3][5] Hold eyelids open. The "gritty" feeling requires thorough flushing.
Skin Contact: Wash with soap and water.[1][2][3][5][6] Do not use ethanol on skin; it enhances transdermal absorption of the brominated compound.
Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical evaluation for reactive airway sensitization.
Spills (> 10g)
Evacuate the immediate area.
Don PPE: Double nitrile gloves, N95 respirator, goggles.
Contain: Cover with a chemically inert absorbent (Vermiculite or Sand).
Collect: Scoop into a wide-mouth hazardous waste jar. Label immediately.
References
PubChem. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Compound Summary). National Library of Medicine. (Accessed 2023). Link(Note: Used as primary analog for hazard data due to structural similarity).
Echemi. Safety Data Sheet: 5-BROMO-2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE.[6] (Accessed 2023). Link(Source for handling nitrogen-rich pyridyl heterocycles).
Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-formylpyridine. (Accessed 2023). Link(Source for general bromopyridine handling protocols).
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link(Standard for PPE selection logic).